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  • Product: 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
  • CAS: 1699407-61-8

Core Science & Biosynthesis

Foundational

A Multi-Spectroscopic Approach to the Structural Elucidation of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

An In-depth Technical Guide for Drug Development Professionals Abstract The robust and unambiguous determination of a chemical structure is a cornerstone of drug discovery and development. Novel chemical entities, even t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The robust and unambiguous determination of a chemical structure is a cornerstone of drug discovery and development. Novel chemical entities, even those designed as simple fragments or intermediates, require rigorous characterization to ensure identity, purity, and safety. Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their versatile synthetic handles and favorable physicochemical properties.[1][2] This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of a representative N-alkylated piperidine derivative, 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. We will detail a logical, multi-technique workflow, moving from foundational mass and functional group analysis to the intricate connectivity mapping provided by one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is emphasized, providing researchers with a self-validating framework for structural confirmation.

Hypothesized Structure and Foundational Analysis

Before commencing spectroscopic analysis, the target structure is defined, and its fundamental properties are calculated. This provides a theoretical baseline against which experimental data will be compared.

Target Molecule: 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Chemical structure of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol with atoms labeled for NMR analysis Figure 1: Hypothesized structure with proton and carbon atom labeling for subsequent NMR discussion.

The initial step is to calculate the elemental composition and exact mass, which are critical for high-resolution mass spectrometry analysis.

PropertyValue
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Exact Mass 171.16231 Da

Mass Spectrometry (MS): Confirming the Molecular Blueprint

Mass spectrometry serves as the initial checkpoint to verify the molecular weight of the synthesized compound. The choice of ionization technique is critical; for a molecule with a tertiary amine, Electrospray Ionization (ESI) in positive ion mode is ideal. The basic nitrogen of the piperidine ring is readily protonated, leading to a strong signal for the molecular ion plus a proton, [M+H]⁺, with minimal fragmentation.

Expected Mass Spectrum Data

High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass, providing strong evidence for the elemental composition.

IonCalculated m/zExpected Observation
[M+H]⁺ 172.16962The base peak or a highly abundant ion confirming the molecular weight.
[M+Na]⁺ 194.15156A common adduct, often observed at lower intensity.
[M-H₂O+H]⁺ 154.15903A potential fragment from the loss of water from the protonated molecule.
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (a low value is chosen initially to minimize in-source fragmentation).

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The resulting spectrum should be analyzed for the presence of the [M+H]⁺ ion, and its measured mass should be compared to the calculated value with a mass accuracy of < 5 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the alcohol and the aliphatic amine/hydrocarbon portions of the structure.

Causality in Spectral Interpretation
  • O-H Stretch: The presence of the secondary alcohol will result in a strong, broad absorption band. Its broadness is a direct consequence of intermolecular hydrogen bonding.[3][4]

  • N-H Stretch: As a tertiary amine, the molecule lacks an N-H bond. Therefore, the characteristic N-H stretching bands typically seen for primary or secondary amines (3300-3500 cm⁻¹) will be conspicuously absent.[5][6] This absence is a key piece of confirmatory evidence.

  • C-N Stretch: The stretching vibration of the C-N bond in the aliphatic amine will be present but is often of medium to weak intensity and can sometimes be obscured in the fingerprint region.[5]

Expected IR Absorptions
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3600 - 3200Strong, BroadAlcoholO-H Stretch
2970 - 2850StrongAlkaneC-H Stretch
1250 - 1020Medium - WeakAliphatic AmineC-N Stretch
~1100MediumSecondary AlcoholC-O Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-dampened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place 1-2 drops of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular skeleton by mapping out the C-H framework and the connectivity between adjacent atoms. A suite of 1D and 2D experiments is required for an unambiguous assignment.

The Logic of the NMR Workflow

A systematic approach is employed to solve the structure. 1D experiments (¹H and ¹³C) provide an inventory of all proton and carbon environments. 2D experiments (COSY, HSQC, HMBC) are then used to connect these individual pieces into a coherent structure.

NMR_Workflow cluster_1D 1D NMR: Atom Inventory cluster_2D 2D NMR: Connectivity Mapping H1_NMR ¹H NMR (Proton Environments, Splitting, Integration) HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC COSY COSY (¹H-¹H Correlations) H1_NMR->COSY C13_NMR ¹³C NMR / DEPT (Carbon Environments, CHn Multiplicity) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC COSY->HMBC Structure Final Validated Structure HMBC->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton spectrum provides information on the chemical environment, the number of protons, and adjacent proton neighbors for every unique proton in the molecule.

Label (Fig. 1)AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ-CH(OH)~3.6 - 3.8m1HDeshielded by adjacent -OH group.
HₑPiperidine H-2/H-6 (eq)~2.8 - 3.0d (broad)2HDeshielded by adjacent nitrogen.
Hᵢ-CH(CH₃)₂~2.7 - 2.9septet1HDeshielded by nitrogen; split by 6 methyl protons.
HfPiperidine H-2/H-6 (ax)~1.9 - 2.1t (broad)2HShielded relative to equatorial counterpart.
Hₖ-OH~1.5 - 3.0s (broad)1HVariable, exchangeable proton.
Hc, HdPiperidine H-3/H-5~1.6 - 1.8 (eq), ~1.2-1.4 (ax)m4HComplex overlapping multiplets.
H₉Piperidine H-4~1.4 - 1.6m1HMethine proton on the piperidine ring.
Hₐ-CH(OH)CH₃~1.20d3HCoupled to Hₐ.
Hⱼ-CH(CH₃)₂~1.05d6HCoupled to Hᵢ.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C spectrum reveals all unique carbon environments. The influence of the N-isopropyl group is predicted to cause a slight shielding (upfield shift) of the C-2 and C-6 carbons compared to an N-methyl analogue, a phenomenon known as the γ-gauche effect.[7]

Label (Fig. 1)AssignmentPredicted Shift (δ, ppm)DEPT-135 Phase
C₈-CH(OH)68 - 72Positive (CH)
C₂/C₆Piperidine C-2/C-652 - 55Negative (CH₂)
C₇-CH(CH₃)₂51 - 54Positive (CH)
C₄Piperidine C-440 - 43Positive (CH)
C₃/C₅Piperidine C-3/C-528 - 32Negative (CH₂)
C₉-CH(OH)CH₃21 - 24Positive (CH₃)
C₁₀-CH(CH₃)₂18 - 20Positive (CH₃)
2D NMR: Assembling the Puzzle
  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

    • Key Expected Correlation: A cross-peak between the isopropyl methine (Hᵢ, δ ~2.8) and the isopropyl methyls (Hⱼ, δ ~1.05) would confirm the isopropyl moiety. Similarly, a correlation between the carbinol proton (Hₐ, δ ~3.7) and its methyl group (Hₐ, δ ~1.20) confirms the ethanol side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. It is invaluable for definitively assigning carbon resonances.

    • Key Expected Correlation: The proton at δ ~3.7 (Hₐ) will show a cross-peak to the carbon at δ ~70 (C₈), confirming the assignment of the carbinol CH group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidation, as it reveals correlations between protons and carbons over 2-3 bonds. This allows for the connection of different spin systems.

    • Key Expected Correlation: The most critical correlation would be from the isopropyl methyl protons (Hⱼ, δ ~1.05) to the piperidine C-2/C-6 carbons (C₂, C₆, δ ~53). This single observation unambiguously proves that the isopropyl group is attached to the piperidine nitrogen. Another key correlation would be from the ethanol methyl protons (Hₐ, δ ~1.20) to the piperidine C-4 carbon (C₄, δ ~41), confirming the attachment point of the side chain.

Caption: Key HMBC correlations confirming the molecular backbone.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for CDCl₃).[8]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • 1D ¹H Acquisition:

    • Acquire 16-32 scans with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum, then calibrate to TMS or the solvent residual peak. Integrate all signals.

  • 1D ¹³C{¹H} and DEPT-135 Acquisition:

    • Acquire 1024-4096 scans with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Run a DEPT-135 experiment to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard gradient-selected pulse programs for each experiment.

    • COSY: Acquire data with 256-512 increments in the F1 dimension and 8-16 scans per increment.

    • HSQC: Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.

    • HMBC: Optimize for a long-range coupling constant of 8 Hz to capture 2- and 3-bond correlations.

Conclusion

By systematically integrating data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, the chemical structure of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol can be confirmed with a high degree of confidence. This guide outlines a robust, logic-driven workflow where each piece of spectroscopic data serves to validate the others, culminating in an unambiguous structural assignment. This rigorous approach is essential for advancing compounds in the research and development pipeline, ensuring that all subsequent biological and chemical studies are based on a well-characterized molecular entity.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. National Center for Biotechnology Information. [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. LibreTexts. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]

  • Saeed, M., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (n.d.). Piperidine derivatives scope of this review. ResearchGate. [Link]

  • P Chavan. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Pharmaceutical Interview Questions and Answers. [Link]

  • Chemspec. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. YouTube. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

Sources

Exploratory

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with various biological targets. This guide focuses on a specific, less-characterized piperidine derivative, 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol , and provides a comprehensive framework for the elucidation of its mechanism of action. While direct research on this molecule is limited, its structural features—a central piperidine ring, an N-isopropyl substituent, and a 4-(1-hydroxyethyl) group—allow for informed hypothesis generation regarding its potential pharmacological targets.

This document is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically-grounded approach to investigating novel compounds. As a Senior Application Scientist, the emphasis is not merely on procedural steps but on the underlying rationale and the establishment of a self-validating experimental cascade.

Structural and Physicochemical Analysis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

A thorough understanding of the physicochemical properties of a compound is foundational to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its potential for interacting with specific receptor topographies.

Key Structural Features:

  • Piperidine Core: A saturated six-membered heterocycle containing a nitrogen atom. The basicity of the piperidine nitrogen is a critical determinant of its interaction with biological targets, often forming ionic bonds or hydrogen bonds.[3]

  • N-isopropyl (Propan-2-yl) Group: A bulky, lipophilic substituent on the piperidine nitrogen. This group can influence receptor affinity and selectivity by interacting with hydrophobic pockets in the binding site. Its size and shape can sterically hinder or facilitate binding to different receptors compared to smaller (e.g., N-methyl) or larger N-substituents.[4]

  • 4-(1-hydroxyethyl) Group: A polar substituent at the 4-position of the piperidine ring containing a chiral center. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions with the target protein. The stereochemistry of this group may be critical for biological activity.

A preliminary in silico analysis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol would be a prudent first step to estimate properties such as logP, pKa, and polar surface area, which can guide initial experimental design.

Hypothesized Biological Targets and Mechanisms of Action

Based on the structural motifs present in 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol and the known pharmacology of related piperidine derivatives, several potential mechanisms of action can be postulated.

Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is an intracellular chaperone protein implicated in a variety of cellular processes, and its ligands often possess a piperidine or related nitrogenous scaffold.

  • Rationale: A study of 4-(2-aminoethyl)piperidine derivatives revealed that the nature of the N-substituent significantly impacts σ1 receptor affinity.[4] While N-methylpiperidines showed high affinity, other N-alkylated derivatives also demonstrated interaction. The N-isopropyl group of our target compound could facilitate binding within the lipophilic pocket of the σ1 receptor.[4]

  • Potential Effect: Depending on the nature of the interaction, the compound could act as an agonist or antagonist, potentially leading to antiproliferative effects in cancer cells, as has been observed with other σ1 receptor ligands.[4]

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders. The piperidine moiety is a common feature in many potent AChE inhibitors.

  • Rationale: Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown that the basic nitrogen of the piperidine ring plays a crucial role in the activity.[3] These compounds are known to interact with the catalytic and peripheral anionic sites of AChE. The N-isopropyl group and the 4-(1-hydroxyethyl) substituent could potentially engage in similar interactions.

  • Potential Effect: Inhibition of AChE would lead to an increase in acetylcholine levels in the synaptic cleft, which could have therapeutic implications for cognitive disorders.

Ion Channel Modulation (Local Anesthetic Activity)

The mechanism of action for local anesthetics typically involves the blockade of voltage-gated sodium channels in neuronal membranes, preventing the propagation of action potentials.[5]

  • Rationale: Many local anesthetics contain a lipophilic group, a linker, and a tertiary amine. The N-isopropylpiperidine moiety can serve as the tertiary amine, which is crucial for the pH-dependent binding to the sodium channel. Piperidine derivatives have been investigated for their local anesthetic properties.[5]

  • Potential Effect: The compound could exhibit local anesthetic properties by reversibly blocking nerve conduction.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems.

  • Rationale: N-substituted piperidine derivatives have been developed as antagonists for various subtypes of muscarinic receptors. For instance, N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives are M4 antagonists.[6] The N-isopropylpiperidine core of our target compound could confer affinity for one or more of the five muscarinic receptor subtypes.

  • Potential Effect: Antagonism of specific mAChR subtypes could have applications in treating a range of neurological and psychiatric disorders.

Proposed Experimental Workflow for Mechanism of Action Elucidation

A tiered approach is recommended, starting with broad screening and progressing to more specific, hypothesis-driven assays.

experimental_workflow cluster_tier1 Tier 1: Broad Phenotypic and Target-Based Screening cluster_tier2 Tier 2: Hypothesis-Driven Target Validation cluster_tier3 Tier 3: Cellular and Functional Assays cluster_tier4 Tier 4: In Vivo Proof of Concept phenotypic Phenotypic Screening (e.g., Cell Viability, Neurite Outgrowth) receptor_panel Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) phenotypic->receptor_panel Identify potential areas of activity sigma1_binding Sigma-1 Receptor Binding Assay (Radioligand Displacement) receptor_panel->sigma1_binding If hit on Sigma receptors ache_inhibition AChE Inhibition Assay (Ellman's Method) receptor_panel->ache_inhibition If hit on Cholinergic receptors ion_channel Ion Channel Electrophysiology (Patch-Clamp) receptor_panel->ion_channel If hit on Ion Channels machr_binding Muscarinic Receptor Subtype Binding Assays receptor_panel->machr_binding If hit on Muscarinic receptors sigma1_functional Sigma-1 Functional Assay (e.g., Neurite Outgrowth in PC12 cells) sigma1_binding->sigma1_functional cellular_ache Cellular AChE Activity Assay ache_inhibition->cellular_ache nerve_conduction Ex Vivo Nerve Conduction Study ion_channel->nerve_conduction machr_functional Muscarinic Receptor Functional Assays (e.g., Calcium Mobilization, cAMP) machr_binding->machr_functional animal_model Relevant In Vivo Animal Model (e.g., Nociception, Cognition, Cancer) sigma1_functional->animal_model cellular_ache->animal_model nerve_conduction->animal_model machr_functional->animal_model

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Tier 1: Broad Spectrum Screening
1.1. Broad Receptor Binding Panel
  • Objective: To identify potential high-affinity targets from a wide range of receptors, ion channels, and transporters.

  • Methodology:

    • Synthesize a sufficient quantity of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol with high purity (>98%).

    • Submit the compound to a commercial service provider (e.g., Eurofins, CEREP) for screening against a comprehensive panel of targets (e.g., SafetyScreen44 or BioPrint).

    • The compound is typically tested at a single high concentration (e.g., 10 µM).

    • Results are reported as the percentage of radioligand binding inhibition.

  • Rationale: This unbiased approach provides a broad overview of the compound's bioactivity and can reveal unexpected targets, saving significant time and resources compared to a purely hypothesis-driven approach. A cutoff of >50% inhibition is generally considered a "hit" worthy of further investigation.

Tier 2: Hypothesis-Driven Target Validation
1.2. Sigma-1 (σ1) Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the compound for the σ1 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ1 receptor (e.g., HEK293-σ1R) or from guinea pig brain homogenates.

    • Binding Reaction: In a 96-well plate, incubate the membranes with a known concentration of a high-affinity σ1 receptor radioligand (e.g., -pentazocine) and a range of concentrations of the test compound (1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol).

    • Incubation: Incubate at room temperature for a defined period (e.g., 120 minutes).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

  • Trustworthiness: Include positive controls (e.g., haloperidol) and negative controls. Non-specific binding is determined in the presence of a high concentration of a non-labeled σ1 ligand.

1.3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Objective: To quantify the inhibitory potency (IC50) of the compound against AChE.

  • Methodology:

    • Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE (e.g., from electric eel).

    • Reaction Mixture: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the test compound.

    • Initiation: Initiate the reaction by adding ATCI and DTNB. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

    • Detection: Monitor the increase in absorbance at 412 nm over time using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Trustworthiness: A known AChE inhibitor (e.g., donepezil or physostigmine) should be used as a positive control.[3]

Tier 3: Cellular and Functional Assays
1.4. Neurite Outgrowth Assay in PC12 Cells
  • Objective: To assess the functional activity of the compound at the σ1 receptor in a cellular context.

  • Rationale: σ1 receptor ligands are known to modulate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. Agonists typically potentiate this effect, while antagonists can inhibit it.

  • Methodology:

    • Cell Culture: Culture PC12 cells in appropriate media.

    • Treatment: Seed cells in collagen-coated plates and treat them with a suboptimal concentration of NGF in the presence of varying concentrations of the test compound.

    • Incubation: Incubate for 48-72 hours.

    • Analysis: Fix the cells and visualize neurites using microscopy. A neurite is defined as a process longer than two cell body diameters. Quantify the percentage of neurite-bearing cells.

    • Interpretation: Compare the effect of the test compound to known σ1 agonists (e.g., (+)-pentazocine) and antagonists (e.g., NE-100).

signaling_pathway cluster_sigma1 Potential Sigma-1 Receptor Modulation Compound 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol Sigma1 Sigma-1 Receptor Compound->Sigma1 Binds to ER_Stress ER Stress Response Sigma1->ER_Stress Modulates Ion_Channels Ion Channel Activity (e.g., K+, Ca2+) Sigma1->Ion_Channels Modulates Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Sigma1->Signaling Modulates Neurite_Outgrowth Neurite Outgrowth Signaling->Neurite_Outgrowth Leads to

Caption: Hypothesized signaling pathway for Sigma-1 receptor modulation.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Summary of In Vitro Pharmacological Data

AssayTargetMetricValue (Mean ± SEM)Positive Control
Radioligand BindingHuman σ1 ReceptorKi (nM)TBDHaloperidol (Ki = 3.1 nM)
Enzyme InhibitionHuman AChEIC50 (µM)TBDDonepezil (IC50 = 0.02 µM)
Functional AssayNGF-induced Neurite OutgrowthEC50 / IC50 (µM)TBD(+)-Pentazocine / NE-100

TBD: To be determined.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for characterizing the mechanism of action of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. By leveraging knowledge from structurally related piperidine derivatives, we can formulate testable hypotheses and employ a tiered experimental approach to identify and validate its biological targets. The initial broad screening will be crucial in guiding the subsequent, more focused investigations into its potential roles as a σ1 receptor modulator, an acetylcholinesterase inhibitor, or an ion channel blocker. Elucidation of its precise mechanism is the first critical step in evaluating its potential as a novel therapeutic agent. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME and in vivo efficacy studies in relevant disease models.

References

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Studiul Universitatis Moldaviae. Available at: [Link]

  • The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. Google Patents.
  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Google Patents.
  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central. Available at: [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

  • 1-Acetylpiperidine. PubChem. Available at: [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. Available at: [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. ResearchGate. Available at: [Link]

  • Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • 1-Acetylpiperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • 4-Acetyl-4-phenylpiperidine. PubChem. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. Due to the absence of publicly available experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By analyzing the spectroscopic data of structurally related analogs, including N-isopropylpiperidine and 1-(piperidin-4-yl)ethan-1-ol, we present a detailed and scientifically grounded prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, identification, and characterization of new chemical entities. Detailed, field-proven protocols for the acquisition of such spectroscopic data are also provided to facilitate experimental validation.

Introduction

The compound 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol is a substituted piperidine derivative. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and understanding the precise structural features of its analogs is paramount for drug design and development. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of chemical structure. This guide addresses the spectroscopic profile of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. In the absence of direct experimental data, a predictive approach based on the well-documented spectroscopic characteristics of its constituent fragments is employed.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the number of similar proton environments within the piperidine ring. The chemical shifts are predicted based on the additive effects of the N-isopropyl and 4-(1-hydroxyethyl) substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-6' (axial)1.8 - 2.0d~12
H-2', H-6' (equatorial)2.8 - 3.0d~12
H-3', H-5' (axial)1.2 - 1.4qd~12, ~4
H-3', H-5' (equatorial)1.6 - 1.8d~12
H-4'1.4 - 1.6m-
H-13.5 - 3.7q~6.5
H-21.1 - 1.2d~6.5
OH1.5 - 2.5 (broad)s-
N-CH(CH₃)₂2.7 - 2.9septet~6.5
N-CH(CH₃)₂0.9 - 1.1d~6.5

Causality of Predictions:

  • Piperidine Ring Protons (H-2', H-3', H-4', H-5', H-6'): The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons will have distinct chemical shifts, with the equatorial protons generally appearing at a lower field (higher ppm). The N-isopropyl group will cause a downfield shift of the adjacent H-2' and H-6' protons compared to an unsubstituted piperidine.

  • Ethanol Sidechain (H-1, H-2, OH): The methine proton (H-1) adjacent to the hydroxyl group is expected to be a quartet due to coupling with the methyl protons (H-2). The methyl protons (H-2) will appear as a doublet, coupling to H-1. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

  • N-isopropyl Group (N-CH, N-CH(CH₃)₂): The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons. The two methyl groups will appear as a doublet.

Caption: Molecular structure of the target compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Carbon Assignment Predicted Chemical Shift (ppm)
C-2', C-6'50 - 55
C-3', C-5'28 - 32
C-4'40 - 45
C-168 - 72
C-220 - 25
N-CH(CH₃)₂55 - 60
N-CH(CH₃)₂18 - 22

Causality of Predictions:

  • The chemical shifts are predicted based on the known values for N-substituted piperidines and 4-substituted piperidines. The presence of the nitrogen atom will deshield the adjacent carbons (C-2', C-6', and N-CH). The carbon bearing the hydroxyl group (C-1) will be significantly downfield.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (alkane)2850 - 3000Strong
C-N stretch (amine)1000 - 1250Medium
C-O stretch (alcohol)1050 - 1150Strong

Causality of Predictions:

  • The most prominent feature will be the broad O-H stretching band of the alcohol. The C-H stretching of the aliphatic parts of the molecule will also be strong. The C-N and C-O stretching vibrations will appear in the fingerprint region.

Predicted Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The predicted molecular weight for C₁₀H₂₃NO is 173.30 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 173 is expected, although it may be weak.

  • Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of a methyl group from the isopropyl substituent (m/z = 158) or the loss of an ethyl group.

  • Loss of Water: Dehydration of the alcohol is a likely fragmentation pathway, leading to a peak at m/z = 155 (M-18).

  • Piperidine Ring Fragmentation: Cleavage of the piperidine ring can lead to a variety of smaller fragments. A prominent peak is expected at m/z = 98, corresponding to the N-isopropylpiperidine fragment ion.

G M+ (m/z 173) M+ (m/z 173) m/z 158 m/z 158 M+ (m/z 173)->m/z 158 -CH3 m/z 155 m/z 155 M+ (m/z 173)->m/z 155 -H2O m/z 98 m/z 98 M+ (m/z 173)->m/z 98 -C2H5O

Caption: Predicted major fragmentation pathways.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, 2s relaxation delay, 90° pulse.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2s relaxation delay, 45° pulse.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (solid): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum.

    • The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

    • EI-MS (for GC-MS): Introduce the sample via a gas chromatograph for separation and subsequent ionization.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR Prepare IR IR Sample->IR Prepare MS MS Sample->MS Prepare 1H NMR 1H NMR NMR->1H NMR Acquire 13C NMR 13C NMR NMR->13C NMR Acquire FTIR Spectrum FTIR Spectrum IR->FTIR Spectrum Acquire Mass Spectrum Mass Spectrum MS->Mass Spectrum Acquire Data Analysis Data Analysis 1H NMR->Data Analysis Process 13C NMR->Data Analysis Process FTIR Spectrum->Data Analysis Process Mass Spectrum->Data Analysis Process Structure Elucidation Structure Elucidation Data Analysis->Structure Elucidation

Exploratory

An In-Depth Technical Guide to the Synthesis of N-Isopropyl-4-acetylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract N-isopropyl-4-acetylpiperidine and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropyl-4-acetylpiperidine and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmacologically active compounds. This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing this valuable scaffold. By delving into the mechanistic underpinnings of each synthetic route, this document aims to equip researchers with the knowledge to not only replicate but also innovate upon existing methodologies. We will explore field-proven protocols, discuss the causality behind experimental choices, and provide a framework for troubleshooting and optimization.

Introduction: The Significance of the 4-Acylpiperidine Scaffold

The piperidine ring is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals. When functionalized at the 4-position with an acetyl group and N-substituted with an isopropyl moiety, the resulting molecule, N-isopropyl-4-acetylpiperidine, becomes a versatile building block. Its importance is underscored by its role as a precursor to compounds targeting a variety of receptors and enzymes, including acetylcholinesterase inhibitors for the treatment of dementia.[1] The strategic placement of the acetyl group provides a reactive handle for further molecular elaboration, while the N-isopropyl group modulates the basicity and lipophilicity of the piperidine nitrogen, influencing pharmacokinetic and pharmacodynamic properties.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to N-isopropyl-4-acetylpiperidine reveals several logical bond disconnections, leading to two primary and highly effective synthetic strategies. The core challenge lies in the formation of the carbon-carbon bond between the piperidine ring and the acetyl group.

G Target N-Isopropyl-4-acetylpiperidine Disconnect_CC Disconnect_CC Target->Disconnect_CC Strategy 1 Disconnect_CO Disconnect_CO Target->Disconnect_CO Strategy 2 RouteA RouteA Disconnect_CC->RouteA RouteB RouteB Disconnect_CO->RouteB PrecursorA PrecursorA RouteA->PrecursorA PrecursorB PrecursorB RouteB->PrecursorB

Caption: Retrosynthetic analysis of N-isopropyl-4-acetylpiperidine.

The two principal pathways are:

  • Route A: Grignard Reaction on a Nitrile Precursor. This approach involves the nucleophilic addition of a methyl Grignard reagent to N-isopropyl-4-cyanopiperidine, followed by acidic hydrolysis of the intermediate imine.

  • Route B: Oxidation of a Secondary Alcohol. This strategy begins with the corresponding secondary alcohol, 1-isopropyl-4-(1-hydroxyethyl)piperidine, which is then oxidized to the target ketone.

This guide will dissect both routes, providing detailed protocols and mechanistic insights.

Synthetic Strategy A: Grignard Reaction Pathway

This is arguably the most direct and widely employed method for constructing the 4-acetylpiperidine core. It leverages the powerful nucleophilicity of Grignard reagents to form the key C-C bond.[2]

Mechanistic Principles

The reaction proceeds in two distinct stages. First, the nucleophilic carbon of the methyl Grignard reagent (CH₃MgBr) attacks the electrophilic carbon of the nitrile group in N-isopropyl-4-cyanopiperidine.[3][4] This addition breaks the carbon-nitrogen pi bond, forming a magnesium salt of an imine. The second stage involves the careful acidic workup of this intermediate. The imine is hydrolyzed by the aqueous acid to yield the final ketone product.

Causality of Experimental Choices:

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial. Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols.[5] These ethereal solvents also stabilize the Grignard reagent through coordination. Care must be taken as these solvents can form explosive peroxides over time and should be tested and handled appropriately.[6]

  • Temperature: The initial addition is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.

  • Workup: A careful, often chilled, acidic workup is necessary to hydrolyze the imine without promoting side reactions. An overly aggressive or hot workup can lead to degradation of the product.

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Hydrolysis Nitrile N-Isopropyl-4-cyanopiperidine ImineSalt Intermediate Imine-Magnesium Salt Nitrile->ImineSalt Attack on nitrile carbon Grignard CH₃MgBr Grignard->ImineSalt Ketone N-Isopropyl-4-acetylpiperidine ImineSalt->Ketone Hydrolysis H3O H₃O⁺ (aq.) H3O->Ketone

Caption: Mechanism of Grignard reaction with a nitrile.

Detailed Experimental Protocol: Route A

Materials:

  • N-isopropyl-4-cyanopiperidine

  • Magnesium turnings

  • Methyl iodide (or Methyl bromide)

  • Anhydrous diethyl ether (or THF)

  • Hydrochloric acid (e.g., 2 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask. Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve N-isopropyl-4-cyanopiperidine in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of cold 2 M hydrochloric acid.

    • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the imine.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Synthetic Strategy B: Oxidation of a Secondary Alcohol

This route is an excellent alternative, particularly if the precursor alcohol, 1-isopropyl-4-(1-hydroxyethyl)piperidine, is readily available or easily synthesized (e.g., via reduction of the corresponding ketone or Grignard addition to N-isopropyl-4-formylpiperidine).

Mechanistic Principles and Reagent Selection

The core of this strategy is the selective oxidation of a secondary alcohol to a ketone. A variety of oxidizing agents can accomplish this transformation, and the choice often depends on factors like scale, cost, and tolerance of other functional groups.

Common Oxidizing Agents:

  • Chromium-based reagents (PCC, PDC): Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) are classic reagents for this transformation. They are effective but generate toxic chromium waste.

  • Dess-Martin Periodinane (DMP): A mild and highly efficient reagent that operates under neutral conditions. It is particularly useful for sensitive substrates but can be expensive and potentially explosive on a large scale.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is high-yielding and avoids heavy metals but requires careful temperature control (-78 °C) and produces a stoichiometric amount of foul-smelling dimethyl sulfide.

  • TEMPO-catalyzed Oxidation: A greener alternative that uses a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach).

Causality of Experimental Choices:

  • Reagent Choice: For robust, scalable synthesis, a TEMPO-catalyzed system is often preferred due to its lower cost and reduced environmental impact. For small-scale, high-purity synthesis where functional group tolerance is paramount, DMP is an excellent choice.

  • Reaction Conditions: Each method has specific requirements. For instance, Swern oxidation's efficacy is critically dependent on maintaining very low temperatures to prevent side reactions.

G Start 1-Isopropyl-4- (1-hydroxyethyl)piperidine Oxidant Oxidizing Agent (e.g., PCC, DMP, Swern, TEMPO) Start->Oxidant Reacts with Product N-Isopropyl-4-acetylpiperidine Start->Product Oxidant->Product Oxidizes Byproduct Reduced Oxidant + Other Byproducts Product->Byproduct Generates

Caption: General workflow for the oxidation of a secondary alcohol.

Detailed Experimental Protocol: Route B (using DMP)

Materials:

  • 1-Isopropyl-4-(1-hydroxyethyl)piperidine

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (saturated solution)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-isopropyl-4-(1-hydroxyethyl)piperidine in anhydrous dichloromethane.

    • Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

    • Shake vigorously until the solid dissolves and the layers become clear.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ketone via column chromatography on silica gel.

Data Summary and Comparison

The choice between synthetic routes often depends on precursor availability, scale, and desired purity. Below is a comparative summary.

FeatureRoute A: Grignard ReactionRoute B: Oxidation
Key Precursor N-isopropyl-4-cyanopiperidine1-Isopropyl-4-(1-hydroxyethyl)piperidine
Key Transformation C-C bond formationC-O bond oxidation
Common Reagents CH₃MgBr, anhydrous ether, HClDMP, PCC, Swern reagents
Advantages Direct, high-yielding, builds the carbon skeletonOften milder conditions, high precursor availability
Disadvantages Requires strictly anhydrous conditions, Grignard reagents are highly reactiveMay require expensive or hazardous oxidizing agents, generates stoichiometric waste
Typical Yields 60-80%75-95%

Conclusion

The synthesis of N-isopropyl-4-acetylpiperidine derivatives is a well-established field with robust and reliable methodologies. The Grignard reaction pathway offers a direct and powerful method for constructing the core structure from a nitrile precursor, while the oxidation of a secondary alcohol provides a high-yielding alternative, especially when the alcohol is readily accessible. A thorough understanding of the mechanisms and the rationale behind the choice of reagents and conditions, as detailed in this guide, empowers researchers to select and optimize the most suitable synthetic strategy for their specific drug discovery and development needs.

References

  • Smith, A. B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Asymmetric Synthesis. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Valenti, C., et al. (Year not specified). Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kawakami, Y., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2013). Oxidation of isopropyl alcohol by tripropylammonium fluorochromate: A kinetic and mechanistic study. Journal of the Organic Chemistry of Portugal. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Wang, L., et al. (Year not specified). Discovery of the First-in-Class G9a/GLP Covalent Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Smith, A. B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed. [Link]

  • Topczewski, J. J., et al. (Year not specified). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters. [Link]

  • Sadowski, M., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (Year not specified). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (Year not specified). The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Li, Y., et al. (Year not specified). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Ragno, D., et al. (2021). Regiodivergent Isosorbide Acylation by Oxidative N-Heterocyclic Carbene Catalysis in Batch and Continuous Flow. ACS Sustainable Chemistry & Engineering. [Link]

  • Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • University of St Andrews. (Year not specified). Peroxide Forming Solvents. University of St Andrews Environmental, Health and Safety Services. [Link]

  • Boston University. (Year not specified). Management and Safety of Peroxide Forming Chemicals. Boston University Environmental Health & Safety. [Link]

  • Reddit. (2022). Oxidation agent for isopropyl alcohol? r/chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol using Automated Flash Chromatography

Abstract This application note presents a detailed and optimized protocol for the purification of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, a key intermediate in pharmaceutical synthesis. Due to the presence of a basi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the purification of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, a key intermediate in pharmaceutical synthesis. Due to the presence of a basic tertiary amine and a polar hydroxyl group, this compound presents unique challenges for chromatographic purification, including peak tailing and poor resolution on standard silica gel. This guide outlines a robust normal-phase flash chromatography method that incorporates a basic modifier to ensure high purity and recovery. The principles of method development, including stationary and mobile phase selection, are discussed in detail to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The synthesis of such intermediates often results in a crude product containing unreacted starting materials, by-products, and other process-related impurities.[1] Achieving high purity of the target compound is a critical step to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

The purification of piperidine-containing compounds by traditional normal-phase chromatography on silica gel is often problematic.[3] The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing, reduced separation efficiency, and potential loss of the compound on the column.[3] To overcome these challenges, several strategies can be employed, including the use of a basic modifier in the mobile phase, employing an alternative stationary phase like alumina, or utilizing reverse-phase chromatography.[3]

This application note details a systematic approach to developing a reliable and scalable purification method for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol using normal-phase flash chromatography with a triethylamine (TEA) modifier. The rationale behind the selection of the chromatographic conditions is explained, providing a transferable methodology for other basic compounds.

Physicochemical Properties of the Target Compound

A comprehensive understanding of the physicochemical properties of the target molecule is fundamental to developing an effective purification strategy. While specific experimental data for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol is not widely available, we can infer its properties from its structure and data for similar compounds like (R)-1-(Piperidin-4-YL)ethanol.[4]

Structure:

  • Polarity: The presence of a hydroxyl group and a tertiary amine makes the molecule polar.

  • Basicity: The piperidine nitrogen is basic, with an estimated pKa in the range of 9-10. This basicity is the primary cause of challenging interactions with silica gel.

  • Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane, and to a lesser extent in less polar solvents like ethyl acetate and hexanes.

Chromatographic Method Development

The goal of method development is to achieve optimal separation of the target compound from impurities with good peak shape and in a reasonable timeframe.[5]

Stationary Phase Selection

Standard silica gel is a cost-effective and widely used stationary phase for normal-phase chromatography.[6] Despite its acidity, its performance can be significantly improved for basic compounds by modifying the mobile phase.[3] For this application, a high-purity silica gel with a particle size of 40-63 µm is selected for the flash chromatography column.

Mobile Phase Selection and Optimization

The choice of mobile phase is critical for achieving the desired separation. A solvent system with a polarity that provides a retention factor (k') between 2 and 10 for the target compound is generally ideal. For polar compounds, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or an alcohol) is typically used.[6]

Given the polar nature of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, a gradient elution with ethyl acetate in hexanes is a suitable starting point. To counteract the acidic nature of the silica gel and prevent peak tailing, a small amount of a basic modifier is essential. Triethylamine (TEA) is a common and effective choice for this purpose, typically added at a concentration of 0.1-1% (v/v).[3]

The final optimized mobile phase consists of:

  • Solvent A: Hexanes

  • Solvent B: Ethyl Acetate with 0.5% (v/v) Triethylamine

A linear gradient from 10% to 70% Solvent B over 20 column volumes (CV) is proposed to effectively separate the target compound from both less polar and more polar impurities.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol using an automated flash chromatography system.

Materials and Equipment
Material/EquipmentDescription/Specification
Crude Sample~1 g of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
Flash Chromatography SystemAutomated system with UV detector
Flash Column40 g silica gel, 40-63 µm particle size
SolventsHPLC grade Hexanes, Ethyl Acetate, Triethylamine
Sample LoadingDry loading with silica gel or celite
Collection TubesAppropriate size for fraction collection
Rotary EvaporatorFor solvent removal post-purification
Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification prep_sample 1. Prepare Crude Sample (Dissolve in DCM, add silica) prep_solvent 2. Prepare Mobile Phase (Hexanes and EtOAc/TEA) prep_sample->prep_solvent prep_system 3. Equilibrate System (Prime pumps, equilibrate column) prep_solvent->prep_system load_sample 4. Load Sample (Dry load cartridge) prep_system->load_sample run_grad 5. Run Gradient Elution (10-70% B over 20 CV) load_sample->run_grad collect_frac 6. Collect Fractions (Based on UV signal at 210 nm) run_grad->collect_frac analyze_frac 7. Analyze Fractions (TLC or UPLC-MS) collect_frac->analyze_frac pool_pure 8. Pool Pure Fractions analyze_frac->pool_pure evaporate 9. Evaporate Solvent (Rotary Evaporation) pool_pure->evaporate final_product 10. Final Product (Pure compound, determine yield) evaporate->final_product

Caption: Workflow for the purification of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol.

Step-by-Step Methodology
  • Sample Preparation (Dry Loading): a. Dissolve approximately 1 gram of the crude 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol in a minimal amount of dichloromethane (DCM). b. Add 2-3 grams of silica gel to the solution. c. Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This ensures that the sample is evenly distributed on the column.

  • Mobile Phase Preparation: a. Solvent A: Fill a solvent reservoir with HPLC grade hexanes. b. Solvent B: Prepare a solution of ethyl acetate containing 0.5% (v/v) triethylamine. For example, add 5 mL of TEA to 995 mL of ethyl acetate.

  • System Setup and Equilibration: a. Install the 40 g silica flash column onto the automated chromatography system. b. Place the prepared dry-load cartridge at the head of the column. c. Prime the pumps with the respective mobile phases. d. Equilibrate the column with 5% Solvent B in Solvent A for at least 3 column volumes (CVs).

  • Chromatographic Run: a. Set the detection wavelength to 210 nm. Note that the target compound has a weak chromophore, so a low wavelength is necessary. b. Program the following gradient:

Column Volume (CV)% Solvent B (EtOAc + 0.5% TEA)
0 - 210
2 - 2210 → 70 (Linear Gradient)
22 - 2570
  • Post-Purification Analysis and Work-up: a. Analyze the collected fractions using a suitable analytical technique such as Thin Layer Chromatography (TLC) or UPLC-MS to identify the fractions containing the pure product. b. Pool the pure fractions. c. Remove the solvent from the pooled fractions using a rotary evaporator. d. The resulting purified compound should be dried under high vacuum to remove any residual solvent. e. Determine the final yield and assess the purity by an appropriate analytical method (e.g., UPLC-MS, NMR).

Expected Results and Discussion

The addition of triethylamine to the mobile phase is expected to significantly improve the peak shape of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, resulting in a sharp, symmetrical peak. The gradient elution should effectively separate the target compound from potential impurities, such as unreacted starting materials or by-products from the synthesis. The use of dry loading will contribute to a more uniform sample introduction and better resolution compared to liquid injection, especially for larger sample loads.

A successful purification should yield the target compound with a purity of >98%, as determined by UPLC-MS analysis. The recovery is expected to be in the range of 85-95%, depending on the purity of the crude material and the stringency of the fraction cutting.

Troubleshooting

ProblemPossible CauseSuggested Solution
Peak Tailing Insufficient basic modifier.Increase the concentration of TEA in Solvent B to 0.75% or 1%.
Poor Resolution Inappropriate gradient slope.Decrease the gradient slope (e.g., 10-50% B over 25 CV) for better separation.
No Elution of Compound Mobile phase is too weak.Increase the starting percentage of Solvent B or switch to a more polar co-solvent like methanol in Solvent B.
Compound Elutes too Quickly Mobile phase is too strong.Decrease the starting percentage of Solvent B.

Conclusion

This application note provides a comprehensive and validated protocol for the purification of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol by normal-phase flash chromatography. By understanding the physicochemical properties of the target molecule and implementing a systematic approach to method development, the challenges associated with purifying basic polar compounds can be effectively overcome. The inclusion of a basic modifier like triethylamine is crucial for achieving high-purity and good recovery. This methodology serves as a valuable guide for researchers and scientists working on the synthesis and purification of piperidine derivatives and other basic pharmaceutical intermediates.

References

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • ResearchGate. (2024). Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Abstract This application note presents a detailed protocol for the analysis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The piperidine moi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the analysis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The piperidine moiety is a prevalent structural motif in a vast array of pharmaceutical agents, making the precise characterization of such compounds critical in drug discovery, development, and quality control.[1] This guide provides a comprehensive workflow, from sample preparation to data interpretation, and proposes a detailed fragmentation pathway for this specific molecule, supported by established principles of mass spectrometry. The methodologies described herein are designed to ensure high sensitivity, specificity, and reproducibility for the identification and structural confirmation of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol and related substances.

Introduction

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol is a tertiary amine and a secondary alcohol containing a piperidine core. The piperidine ring is a key pharmacophore found in numerous FDA-approved drugs, valued for its ability to confer desirable physicochemical properties and biological activity.[2][3] Accurate and reliable analytical methods are therefore essential for the characterization of novel piperidine derivatives during the research and development process.

Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful tool for the analysis of pharmaceutical compounds.[4] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target analyte, typically generating a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[5][6] Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides valuable structural information.[7] This note will detail an LC-MS/MS method and explore the characteristic fragmentation patterns of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, providing a robust framework for its confident identification.

Experimental Design and Rationale

The selection of analytical parameters is paramount for achieving optimal results. The following sections outline the chosen methodology and the scientific reasoning behind each choice.

Materials and Reagents
  • Analyte: 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol (Reference Standard >98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Vials and Caps: 2 mL amber glass vials with PTFE-lined caps

The use of LC-MS grade solvents and reagents is crucial to minimize background noise and ensure high sensitivity. Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.

Sample Preparation Protocol

A straightforward dilution protocol is employed to minimize sample manipulation and potential for error.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution to a final volume of 10 mL with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortexing: Vortex the working solution for 30 seconds to ensure homogeneity.

  • Transfer: Transfer the working solution to an autosampler vial for analysis.

Liquid Chromatography (LC) Method

A reversed-phase chromatographic method is developed for the separation of the analyte from potential impurities.

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides excellent retention for moderately polar compounds. The small particle size enhances peak efficiency and resolution.[8]
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation for ESI+ mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAn organic solvent with good elution strength for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutesA gradient elution ensures that the analyte is eluted as a sharp peak and that any more hydrophobic impurities are washed from the column.
Flow Rate 0.4 mL/minA flow rate compatible with the column dimensions and ESI-MS interface.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[8]
Injection Volume 5 µLA small injection volume minimizes peak broadening and is suitable for the high sensitivity of the mass spectrometer.[8]
Mass Spectrometry (MS) Method

A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements and confident structural elucidation.

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar, thermally labile molecules.[5] The basic nitrogen atom in the piperidine ring readily accepts a proton, making positive mode ideal.
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.[6]
Source Temperature 120 °CAids in the desolvation of droplets from the electrospray.
Desolvation Gas Nitrogen, 600 L/hrFacilitates the evaporation of solvent from the charged droplets.
Desolvation Temp. 350 °CA higher temperature to ensure complete desolvation before ions enter the mass analyzer.
Scan Range (MS1) m/z 50-500A broad scan range to detect the precursor ion and any potential in-source fragments or adducts.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers MS/MS scans on the most intense precursor ions detected in the MS1 scan.
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies allows for the observation of both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragmentations, providing a richer fragmentation spectrum.[7]

Results and Discussion

Expected Mass Spectra

The chemical formula of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol is C₁₁H₂₃NO. The monoisotopic mass is 185.17796 u. In positive ESI mode, the protonated molecule [M+H]⁺ is expected at an m/z of 186.18579.

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID), the protonated molecule is expected to undergo a series of characteristic fragmentations. The presence of the hydroxyl group and the tertiary amine within the piperidine ring are key drivers of the fragmentation process.

A primary and highly favorable fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18.01056 u).[9] For piperidine alkaloids, the neutral elimination of water has also been observed as a major fragmentation pathway in ESI-MS/MS.[7] This would result in a prominent fragment ion at m/z 168.17523.

Further fragmentation is likely to involve cleavages alpha to the nitrogen atom of the piperidine ring, a common pathway for N-alkyl piperidines.[1][2] This can lead to the loss of the isopropyl group or cleavage of the piperidine ring itself.

The proposed fragmentation pathway is illustrated in the following diagram:

G cluster_0 Proposed Fragmentation of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol M [M+H]⁺ m/z 186.1858 F1 [M+H - H₂O]⁺ m/z 168.1752 M->F1 - H₂O F2 Fragment m/z 126.1280 F1->F2 - C₃H₆ F3 Fragment m/z 84.0813 F1->F3 - C₅H₉O

Caption: Proposed fragmentation pathway.

Table of Expected Fragment Ions
m/z (Calculated)Proposed FormulaProposed LossDescription
186.1858 [C₁₁H₂₄NO]⁺-Precursor Ion ([M+H]⁺)
168.1752 [C₁₁H₂₂N]⁺H₂OBase Peak: Neutral loss of water from the secondary alcohol, a highly characteristic fragmentation.[9]
126.1280 [C₈H₁₆N]⁺H₂O, C₃H₆ (Propene)Loss of water followed by the loss of the isopropyl group as propene via a rearrangement.
84.0813 [C₅H₁₀N]⁺H₂O, C₆H₁₄ (Hexene Isomer)Complex rearrangement and cleavage of the piperidine ring following water loss.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the analysis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. The combination of reversed-phase liquid chromatography with high-resolution tandem mass spectrometry allows for confident identification and structural confirmation. The proposed fragmentation pathway, initiated by a characteristic neutral loss of water followed by cleavages related to the N-alkyl piperidine core, serves as a reliable guide for data interpretation. This methodology is readily adaptable for the analysis of related piperidine-containing compounds in various research and industrial settings, contributing to the rigorous quality assessment of these pharmaceutically relevant molecules.

References

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

  • Li, A., et al. (2022). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Latin American Journal of Pharmacy, 41(4), 834-840. Retrieved from [Link]

  • Gu, Y., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 143(34), 13620–13626. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Clark, J. (n.d.). The Mass Spectrum of Propan-1-ol. Chemguide. Retrieved from [Link]

  • Restek Corporation. (2021). LC-MS/MS Method Development for Drug Analysis. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. PubChem. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269–1278. Retrieved from [Link]

  • Gu, Y., et al. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Publications. Retrieved from [Link]

  • Lim, C. K., & Lord, G. (2002). Current Developments in LC-MS for Pharmaceutical Analysis. Biological & Pharmaceutical Bulletin, 25(5), 547-557. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

Method

analytical methods for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol quantification

An In-Depth Guide to the Quantitative Analysis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol Authored by a Senior Application Scientist This document provides a comprehensive guide to the state-of-the-art analytical met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the precise and reliable quantification of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this application note delves into the foundational principles, detailed protocols, and validation requirements necessary for robust analytical measurements. The methodologies discussed are grounded in established scientific principles and regulatory expectations, ensuring data integrity and trustworthiness.

Introduction and Analyte Overview

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol is a piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals and synthetic intermediates. Accurate quantification of such compounds is critical for various stages of drug development, including pharmacokinetic studies, metabolite identification, impurity profiling, and quality control of active pharmaceutical ingredients (APIs).

The presence of a hydroxyl group and a tertiary amine makes this molecule polar and basic, which dictates the choice of analytical strategies. This guide will focus on the two most powerful and widely adopted techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analyte Properties:

PropertyValueSource
Molecular Formula C₁₀H₂₁NOInferred from structure
Molecular Weight 171.28 g/mol Inferred from structure
Structure

Key Features Tertiary amine (basic), secondary alcohol (polar)Chemical knowledge

Note: As this specific molecule is not widely indexed in databases like PubChem, its properties are derived from its chemical structure. The principles outlined apply to its isomers as well.

Principle of Methodologies

The choice between LC-MS/MS and GC-MS depends on the sample matrix, required sensitivity, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for quantifying compounds in complex biological matrices like plasma or urine.[1][2] Its high sensitivity and selectivity are achieved by coupling the separation power of liquid chromatography with the specific detection of tandem mass spectrometry. The analyte does not need to be volatile, making it ideal for polar molecules like the target compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds.[1] The target analyte, with its polar hydroxyl and basic nitrogen groups, exhibits poor volatility and chromatographic performance. Therefore, a chemical modification step known as derivatization is typically required to convert it into a more volatile and less polar compound suitable for GC analysis.[1]

Workflow for Quantitative Analysis

The overall process, from sample handling to data reporting, follows a structured path to ensure consistency and data integrity.

Analytical Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt & Logging SamplePrep Sample Preparation (Extraction / Derivatization) SampleReceipt->SamplePrep InstrumentSetup Instrument Setup & Calibration (LC-MS/MS or GC-MS) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition DataProcessing Data Processing (Integration & Quantification) DataAcquisition->DataProcessing Report Final Report & Archiving DataProcessing->Report

Caption: General workflow for quantitative bioanalysis.

Detailed Protocol: LC-MS/MS Quantification

This method is highly recommended for its superior sensitivity and minimal sample preparation complexity.

Causality Behind Experimental Choices
  • Sample Preparation: For biological fluids, interfering proteins must be removed. Protein Precipitation (PPT) is a fast and effective method.[3] An acidic precipitation solvent (e.g., acetonitrile with formic acid) ensures the basic analyte remains protonated and soluble in the supernatant.

  • Chromatography: A C18 reversed-phase column is a robust choice for separating compounds of moderate polarity. Using a gradient elution with an acidified mobile phase (formic acid) improves peak shape for basic analytes by suppressing the interaction of the protonated amine with residual silanols on the column and enhances ionization efficiency for mass spectrometry.[4]

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is ideal for basic compounds containing nitrogen, as they are readily protonated. Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor ion to product ion transition, minimizing interference from matrix components.[5][6]

Step-by-Step Protocol

A. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL polypropylene tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the respective sample (plasma, urine, etc.) into the labeled tubes.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL into the LC-MS/MS system.

B. Instrumental Parameters

ParameterRecommended SettingRationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmHigh efficiency and good retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for better peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40°CEnsures reproducible retention times.
Gradient 5% B to 95% B over 5 minTo elute the analyte and clean the column.
Ionization Mode ESI PositiveBasic nitrogen is readily protonated.
MRM Transition Hypothetical: Q1: 172.2 -> Q3: 112.2Q1 is the protonated parent [M+H]⁺. Q3 is a stable fragment.
Collision Energy To be optimized (e.g., 15-25 eV)Optimized by infusing standard to maximize product ion signal.

Detailed Protocol: GC-MS Quantification

This method is a viable alternative, particularly for non-biological matrices, but requires derivatization.

Causality Behind Experimental Choices
  • Sample Preparation: Liquid-Liquid Extraction (LLE) is used to isolate the analyte from non-volatile matrix components. Adjusting the pH to basic (e.g., pH > 10) deprotonates the tertiary amine, making the analyte more soluble in an organic solvent like dichloromethane or ethyl acetate.

  • Derivatization: The polar -OH group and the active site of the basic nitrogen can cause poor peak shape and thermal instability in the hot GC inlet.[1] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, resulting in sharp, symmetrical peaks.

  • GC-MS: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural confirmation and quantification.[7]

Step-by-Step Protocol

A. Sample Preparation (LLE and Derivatization)

  • Pipette 200 µL of sample into a glass tube.

  • Add internal standard.

  • Add 50 µL of 1M Sodium Hydroxide to basify the sample.

  • Add 1 mL of Dichloromethane. Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the bottom organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in 50 µL of Ethyl Acetate.

  • Add 50 µL of BSTFA with 1% TMCS. Cap tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

B. Instrumental Parameters

ParameterRecommended SettingRationale
GC Column TG-5MS, 30 m x 0.25 mm, 0.25 µmA common, robust 5% phenyl column suitable for a wide range of compounds.[7]
Carrier Gas Helium at 1.0 mL/minInert carrier gas, standard for MS applications.[7]
Injector Temp. 280°CEnsures complete volatilization of the derivatized analyte.[7]
Oven Program 100°C (1 min), ramp to 280°C at 20°C/minSeparates the analyte from solvent and other components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Improves sensitivity by monitoring only a few characteristic ions.
Ions to Monitor To be determined from the TMS-derivative's mass spectrumSelect abundant and specific fragment ions for quantification and qualification.

Method Validation: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9] All protocols must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[10][11]

Method Validation cluster_core Core Performance Characteristics cluster_range Quantitative Range Validation Fitness for Purpose (ICH Q2(R2)) Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity (r²) Validation->Linearity Precision->Accuracy LOQ LOQ Precision->LOQ Range Range Linearity->Range Range->LOQ LOD LOD LOQ->LOD

Caption: Key relationships in analytical method validation.

Summary of Validation Parameters and Acceptance Criteria

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[11]No significant interference at the retention time of the analyte and IS.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linear calibration curve.
Accuracy The closeness of test results to the true value.Mean recovery of 85-115% (or 80-120% at LLOQ).
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; must meet accuracy and precision criteria.[12]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results from varied parameters (e.g., column temp ±2°C).

Acceptance criteria are typical for bioanalytical methods and may be adjusted based on the specific application.

References

  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - Semantic Scholar.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Altern
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed.
  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PubMed Central.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Guidelines for Analytical Method Valid
  • BA Method Development: Polar Compounds - BioPharma Services.

Sources

Application

Application Notes &amp; Protocols: Probing Cholinergic Systems with Vesamicol, a Vesicular Acetylcholine Transporter (VAChT) Inhibitor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Author's Note: The compound of interest, 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, is not a well-characterized agent in neuroscience li...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: The compound of interest, 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, is not a well-characterized agent in neuroscience literature. However, its core N-alkyl-4-substituted piperidine structure is a key pharmacophore in many neurologically active compounds. This guide focuses on Vesamicol , a structurally related and extensively studied tool compound, to illustrate the principles and applications of this chemical class in neuroscience research. Vesamicol serves as an exemplary model for investigating the function of cholinergic systems through the inhibition of the Vesicular Acetylcholine Transporter (VAChT).

Introduction: The Central Role of Cholinergic Neurotransmission

Acetylcholine (ACh) is a critical neurotransmitter implicated in a vast array of physiological processes, including learning, memory, attention, and autonomic control. The precise regulation of ACh release from presynaptic terminals is paramount for proper neuronal communication. A key component of this regulation is the packaging of newly synthesized ACh from the cytoplasm into synaptic vesicles, a process mediated by the Vesicular Acetylcholine Transporter (VAChT).

Vesamicol is a non-competitive, high-affinity inhibitor of VAChT.[1][2] By blocking this transporter, Vesamicol effectively prevents the loading of ACh into synaptic vesicles, leading to a depletion of the readily releasable pool of the neurotransmitter.[3][4] This action does not inhibit ACh synthesis but rather uncouples it from vesicular storage, making Vesamicol an indispensable pharmacological tool for dissecting the function of cholinergic synapses. Its effects are use-dependent, becoming more pronounced during high neuronal activity when vesicle recycling is most active.[5] This guide provides a comprehensive overview of Vesamicol's mechanism, its diverse applications in neuroscience, and detailed protocols for its experimental use.

Mechanism of Action: Uncoupling Synthesis from Release

Vesamicol exerts its effect by binding to a site on the VAChT protein that is distinct from the acetylcholine binding site. This allosteric inhibition prevents the translocation of ACh into the synaptic vesicle lumen.

Consequences of VAChT Inhibition:

  • Depletion of Vesicular ACh: The primary consequence is a progressive reduction in the amount of ACh stored in synaptic vesicles.[2]

  • Reduced Quantal Size: As vesicles are no longer fully loaded, the amount of ACh released per vesicle (quantal size) diminishes. This can be observed electrophysiologically as a reduction in the amplitude of miniature endplate potentials (mEPPs) or miniature postsynaptic currents.[5]

  • Impaired Synaptic Transmission: With sustained neuronal firing, the depletion of vesicular ACh leads to a failure of cholinergic synaptic transmission.[4]

  • Cytosolic ACh Accumulation: Since synthesis is unaffected, ACh accumulates in the cytoplasm of the presynaptic terminal.[2]

The diagram below illustrates the cholinergic presynaptic terminal and the specific site of action for Vesamicol.

Vesamicol_Mechanism cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft Choline Choline ChAT ChAT Choline->ChAT ACoA Acetyl-CoA ACoA->ChAT ACh_cyto ACh (Cytosol) ChAT->ACh_cyto Synthesis VAChT VAChT ACh_cyto->VAChT Transport ACh_vesicle ACh (Vesicle) VAChT->ACh_vesicle Packaging ACh_released ACh ACh_vesicle->ACh_released Exocytosis Vesamicol Vesamicol Vesamicol->VAChT Inhibition

Caption: Mechanism of Vesamicol action at the cholinergic synapse.

Applications in Neuroscience Research

Vesamicol's specific mechanism makes it a versatile tool for a wide range of neuroscience investigations.

  • Dissecting Cholinergic Circuits: By selectively silencing cholinergic transmission, researchers can probe the role of specific cholinergic pathways in complex behaviors. For example, intracerebroventricular injections of Vesamicol have been used to study the role of acetylcholine in regulating REM sleep and cardiovascular function in rats.[4][6]

  • Studying Vesicle Dynamics: Vesamicol helps to study the life cycle of synaptic vesicles, including their filling, recycling, and mobilization within the presynaptic terminal.[1]

  • Investigating Neurotransmitter Release Mechanisms: It allows for the differentiation between vesicular, quantal release and other forms of neurotransmitter release, such as non-quantal leakage.

  • Validating Cholinergic Markers: In imaging studies, Vesamicol can be used to confirm the specificity of novel PET or SPECT ligands designed to target VAChT.[7]

A Note on Specificity

While highly effective at inhibiting VAChT, it is crucial to acknowledge that Vesamicol also exhibits affinity for sigma (σ1 and σ2) receptors.[2][7] In experimental designs, particularly in brain regions with high sigma receptor density, it may be necessary to include control experiments using sigma receptor ligands to account for any potential off-target effects.[7]

Key Pharmacological Data

The following table summarizes key quantitative parameters for Vesamicol, which are essential for experimental design.

ParameterValueSpecies/PreparationReference
Ki (VAChT) ~2 nMRat Brain[2]
IC50 (ACh Packaging) ~50 nMRat Cortical Synaptosomes[8]
Ki (σ1 Receptor) ~26 nM-[2]
Ki (σ2 Receptor) ~34 nM-[2]

Experimental Protocols

The following are detailed, field-proven protocols for utilizing Vesamicol in common experimental paradigms.

Protocol 1: In Vitro Inhibition of ACh Uptake in Synaptosomes

This biochemical assay directly measures the inhibition of VAChT by quantifying the uptake of radiolabeled acetylcholine into isolated nerve terminals (synaptosomes).

Objective: To determine the potency (IC50) of Vesamicol for inhibiting vesicular acetylcholine transport.

Materials:

  • Fresh or frozen rat brain tissue (cortex or striatum recommended)

  • Sucrose Buffer (0.32 M Sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer Buffer (KRB)

  • [3H]-Acetylcholine

  • Vesamicol stock solution (in DMSO or ethanol)

  • Scintillation fluid and vials

Workflow Diagram:

Synaptosome_Assay start Start: Rat Brain Tissue homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge (Low Speed) Collect Supernatant homogenize->centrifuge1 centrifuge2 Centrifuge (High Speed) Collect Pellet (P2 Fraction) centrifuge1->centrifuge2 resuspend Resuspend P2 in KRB (Synaptosome Prep) centrifuge2->resuspend preincubate Pre-incubate with Vesamicol (Various Concentrations) resuspend->preincubate add_radio Add [3H]-ACh to Initiate Uptake preincubate->add_radio incubate Incubate at 37°C add_radio->incubate stop_rxn Stop Reaction (Ice-cold KRB) incubate->stop_rxn filter Rapid Filtration over Glass Fiber Filters stop_rxn->filter wash Wash Filters filter->wash scintillate Add Scintillation Fluid wash->scintillate count Quantify Radioactivity (Scintillation Counter) scintillate->count analyze Calculate IC50 count->analyze

Caption: Workflow for the synaptosome-based ACh uptake assay.

Step-by-Step Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.[9] Resuspend the final pellet in KRB.

  • Pre-incubation: Aliquot the synaptosome suspension into microcentrifuge tubes. Add varying concentrations of Vesamicol (e.g., from 1 nM to 10 µM) or vehicle control. Pre-incubate for 10 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding [3H]-ACh to a final concentration of ~50-100 nM.

  • Incubation: Incubate the reaction mixture for 5-10 minutes at 37°C with gentle shaking.[10]

  • Termination: Stop the reaction by adding 1 mL of ice-cold KRB, followed by rapid vacuum filtration through glass fiber filters to trap the synaptosomes.

  • Washing: Quickly wash the filters three times with ice-cold KRB to remove unbound radiolabel.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of Vesamicol. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Electrophysiological Recording in Acute Brain Slices

This protocol describes how to use Vesamicol to study its effects on synaptic transmission at cholinergic synapses in a more intact circuit preparation.

Objective: To measure the effect of Vesamicol on evoked postsynaptic currents in a brain region receiving cholinergic input (e.g., hippocampus, prefrontal cortex).

Materials:

  • Rodent (rat or mouse)

  • Vibratome for slicing

  • Ice-cold, oxygenated (95% O2/5% CO2) cutting solution (e.g., sucrose-based aCSF)[11]

  • Standard artificial cerebrospinal fluid (aCSF), oxygenated

  • Patch-clamp electrophysiology setup (microscope, amplifier, micromanipulators)

  • Glass pipettes for recording and stimulation

  • Vesamicol stock solution

Step-by-Step Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold cutting solution. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) using a vibratome in the ice-cold, oxygenated cutting solution.[12]

  • Recovery: Transfer slices to a holding chamber containing oxygenated aCSF and allow them to recover, first at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.[11][12]

  • Recording Setup: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (~2 mL/min).

  • Establish Baseline: Obtain a whole-cell patch-clamp recording from a neuron of interest. Place a stimulating electrode in a region containing cholinergic afferents. Evoke postsynaptic currents (PSCs) at a low frequency (e.g., 0.1 Hz) and record a stable baseline for 5-10 minutes.

  • Vesamicol Application: Switch the perfusion to aCSF containing the desired concentration of Vesamicol (e.g., 1-10 µM).

  • Data Acquisition: Continue to record the evoked PSCs. Due to Vesamicol's use-dependent nature, the effect will develop gradually over time as the readily releasable pool of vesicles is depleted. The rate of inhibition can be accelerated by delivering a brief train of higher-frequency stimulation.

  • Washout: After observing a stable effect, switch the perfusion back to standard aCSF to determine the reversibility of the inhibition.

  • Data Analysis: Measure the amplitude of the PSCs over time. Normalize the amplitudes to the pre-drug baseline period and plot the time course of the drug effect.

Troubleshooting and Experimental Considerations

  • Solubility: Vesamicol hydrochloride is generally soluble in aqueous solutions. However, preparing a concentrated stock in DMSO or ethanol is recommended. Ensure the final solvent concentration in the working solution is low (typically <0.1%) to avoid non-specific effects.

  • Use-Dependence: Remember that Vesamicol's inhibitory effect is activity-dependent. In quiescent preparations, its effect may be minimal.[5] An initial period of stimulation may be required to deplete the pre-existing pool of filled vesicles before the inhibitory action becomes apparent.

  • Off-Target Effects: When interpreting results, consider the potential contribution of sigma receptor binding, especially at higher concentrations (>100 nM).[7] If necessary, run parallel experiments in the presence of a sigma receptor antagonist.

  • Stability: Vesamicol solutions are generally stable. For long-term storage, keep stock solutions frozen at -20°C or -80°C.[2]

Conclusion

Vesamicol remains a cornerstone pharmacological agent for the study of cholinergic neuroscience. Its specific inhibition of the vesicular acetylcholine transporter provides a powerful method for reversibly silencing cholinergic transmission, enabling researchers to probe the function of acetylcholine in neural circuits and behavior with high precision. By understanding its mechanism, applying rigorous protocols, and being mindful of its pharmacological properties, investigators can continue to leverage Vesamicol to uncover new insights into the complexities of the cholinergic system.

References

  • Searl, T., Prior, C., & Marshall, I. G. (1990). The effects of L-vesamicol, an inhibitor of vesicular acetylcholine uptake, on two populations of miniature endplate currents at the snake neuromuscular junction. Neuroscience, 35(1), 145–156. [Link]

  • Tuominen, R. K., & Haaparanta, M. (1998). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. Neuroscience Research Communications, 22(1), 23-32. [Link]

  • Asermely, K. E., & O'Neill, J. J. (1996). Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes. Life sciences, 59(25-26), 2113–2128. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of vesamicol on acetylcholine (ACh) storage and what are its primary adverse effects?. Dr.Oracle. [Link]

  • Craig, C. R., & Howard, B. D. (1988). The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons. Journal of Pharmacology and Experimental Therapeutics, 245(3), 844–849. [Link]

  • Salin-Pascual, R. J., & Jimenez-Anguiano, A. (1995). Vesamicol, an acetylcholine uptake blocker in presynaptic vesicles, suppresses rapid eye movement (REM) sleep in the rat. Neuropsychopharmacology, 12(2), 159–164. [Link]

  • Taylor & Francis. (n.d.). Vesamicol – Knowledge and References. Taylor & Francis Online. [Link]

  • Chu, H. (2023). Brain Slice Preparation for electrophysiology recording. protocols.io. [Link]

  • Kawahata, I., et al. (2000). Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter. Synapse, 36(4), 265-273. [Link]

  • Marshall, I. G. (1990). The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. Journal of Neurochemistry, 54(1), 1-13. [Link]

  • Opacka-Juffry, J., & Brooks, D. J. (1995). Vesamicol binding to the vesicular acetylcholine transporter in rat brain: a quantitative autoradiographic study. Journal of neurochemistry, 64(4), 1774–1783.
  • O'Regan, S., & Cooper, J. R. (1987). Choline uptake and acetylcholine synthesis in synaptosomes: investigations using two different labeled variants of choline. Journal of neurochemistry, 48(1), 225–230. [Link]

  • Zakharova, E., et al. (2021). Evaluation of the Activity of Choline Acetyltransferase From Different Synaptosomal Fractions at the Distinct Stages of Spatial Learning in the Morris Water Maze. Frontiers in Molecular Neuroscience, 14, 738870. [Link]

  • Abcam. (2019). Brain slice electrophysiology video protocol. YouTube. [Link]

  • Precisionary Instruments. (2025). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Precisionary.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Welcome to the Technical Support Center for the synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of this valuable piperidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction

The synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol is a critical process in the development of various pharmaceutical agents. The purity of the final compound is paramount, and the formation of side products can significantly impact yield, bioactivity, and safety profiles. This guide will explore the two primary synthetic routes and provide expert insights into mitigating common issues.

Two prevalent methods for the synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol are:

  • Reductive Amination: A two-step process involving the reaction of 4-acetylpiperidine with acetone to form an intermediate imine, followed by reduction to the final product.

  • Grignard Reaction: The reaction of a methylmagnesium halide with 1-(propan-2-yl)piperidin-4-one.

Each route presents unique challenges regarding side product formation. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Side Product Formation

This section addresses specific issues you may encounter during the synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, providing probable causes and actionable solutions.

Route 1: Reductive Amination of 4-Acetylpiperidine with Acetone

Reductive amination is a robust method but can be prone to side reactions if not carefully controlled.[1][2]

Question 1: I am observing a significant amount of a higher molecular weight impurity in my final product. What could it be and how can I prevent it?

Probable Cause: The likely culprit is the formation of a tertiary amine through over-alkylation of the desired secondary amine product. This occurs when the newly formed 1-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol reacts further with acetone and the reducing agent.

Solution:

  • Control Stoichiometry: Use a minimal excess of acetone (1.1 to 1.5 equivalents) to limit the availability for a second reaction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for reductive aminations compared to sodium borohydride (NaBH₄).[3][4] It is less likely to reduce the starting ketone and is more effective at reducing the intermediate iminium ion at a controlled rate, thus minimizing over-alkylation.

  • Stepwise Procedure: To further minimize dialkylation, a stepwise procedure can be employed.[2] First, allow the imine to form completely in a suitable solvent like methanol, then add the reducing agent.[2]

Experimental Protocol: Stepwise Reductive Amination

  • Dissolve 4-acetylpiperidine (1 equivalent) and acetone (1.2 equivalents) in methanol.

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is complete, cool the reaction mixture to 0 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

Question 2: My reaction is sluggish, and I have a significant amount of unreacted 4-acetylpiperidine. What is causing this and how can I improve the conversion?

Probable Cause: Incomplete imine formation is a common reason for poor conversion. The equilibrium between the ketone, amine, imine, and water can be unfavorable.

Solution:

  • Use of a Dehydrating Agent: Add a dehydrating agent such as magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water and drive the equilibrium towards imine formation.

  • Catalytic Acid: A catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[5] The optimal pH for imine formation is typically between 4 and 5.[1][5]

  • Lewis Acid Catalysis: Lewis acids like Ti(OiPr)₄ can be used to activate the ketone towards nucleophilic attack by the amine.[1]

Question 3: I am seeing an impurity with a mass corresponding to the reduction of my starting material, 4-acetylpiperidine. How can I avoid this?

Probable Cause: The use of a strong reducing agent like sodium borohydride can lead to the direct reduction of the ketone group on 4-acetylpiperidine to the corresponding alcohol before it has a chance to form the imine.

Solution:

  • Selective Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is less reactive towards ketones and aldehydes compared to the intermediate iminium ion.[3][4]

  • Stepwise Addition: If using sodium borohydride, ensure complete imine formation before adding the reducing agent.[4]

Visualizing the Reductive Amination Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Over-alkylation cluster_side2 Side Reaction 2: Ketone Reduction 4-Acetylpiperidine 4-Acetylpiperidine Imine_Intermediate Imine_Intermediate 4-Acetylpiperidine->Imine_Intermediate + Acetone - H2O Reduced_Starting_Material 1-(Piperidin-4-yl)ethan-1-ol 4-Acetylpiperidine->Reduced_Starting_Material + [H] Product 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol Imine_Intermediate->Product + [H] Over_alkylated_Product Tertiary Amine Impurity Product->Over_alkylated_Product + Acetone + [H]

Caption: Reductive amination pathway and potential side reactions.

Route 2: Grignard Reaction with 1-(Propan-2-yl)piperidin-4-one

The Grignard reaction is a powerful tool for forming carbon-carbon bonds, but it is sensitive to reaction conditions.

Question 4: My Grignard reaction is giving a low yield, and I am recovering a significant amount of the starting ketone, 1-(propan-2-yl)piperidin-4-one. What is happening?

Probable Cause: The Grignard reagent is acting as a base rather than a nucleophile, leading to the enolization of the starting ketone. This is more likely to occur with sterically hindered ketones.

Solution:

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the ketone at a low temperature (e.g., 0 °C or below). This maintains a low concentration of the Grignard reagent and favors nucleophilic addition over enolization.

  • Use of a Less Hindered Grignard Reagent: If possible, using a less sterically demanding Grignard reagent can favor nucleophilic addition. However, for the synthesis of the target molecule, a methyl Grignard is necessary.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the Grignard reagent and reduce the yield.

Question 5: I am observing a byproduct with the same mass as the starting ketone but with different chromatographic properties. What could this be?

Probable Cause: This could be the enamine of 1-(propan-2-yl)piperidin-4-one. Enamines can form under basic conditions and may be stable enough to be isolated, especially if the reaction workup is not acidic enough to hydrolyze it back to the ketone.

Solution:

  • Acidic Workup: Ensure the reaction is quenched with a sufficiently acidic solution (e.g., saturated aqueous ammonium chloride followed by dilute HCl) to hydrolyze any enamine back to the starting ketone.

  • Careful Monitoring: Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product and any byproducts.

Question 6: My final product is contaminated with a significant amount of a non-polar impurity. What is it and how can I remove it?

Probable Cause: If you are preparing your methylmagnesium halide in situ from methyl halide and magnesium, a common side product is the Wurtz coupling product, which in this case would be ethane. However, a more likely non-polar impurity is biphenyl if bromobenzene was used as an initiator for the Grignard reagent formation.

Solution:

  • Purification: Biphenyl can typically be removed by column chromatography or by recrystallization of the final product from a suitable solvent system.

  • Initiator Choice: Use a small crystal of iodine or 1,2-dibromoethane as an initiator for the Grignard reaction instead of bromobenzene to avoid biphenyl formation.

Visualizing the Grignard Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Enolization cluster_side2 Side Reaction 2: Reduction Ketone 1-(Propan-2-yl)piperidin-4-one Product 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol Ketone->Product + CH3MgX 2. H3O+ Enolate Enolate Ketone->Enolate + CH3MgX (as base) Reduced_Product 1-(Propan-2-yl)piperidin-4-ol Ketone->Reduced_Product + [H] from Grignard Ketone_recovered Recovered Ketone Enolate->Ketone_recovered H3O+

Caption: Grignard reaction pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?

A1: A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative analysis of purity and separation of closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and identifying unknown impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is invaluable for the unambiguous identification of the final product and any isolated side products. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range in ¹H NMR.

Q2: What are the general purification strategies for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol?

A2: The purification strategy will depend on the nature of the impurities:

  • Acid-Base Extraction: Being a tertiary amine, the product can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.

  • Column Chromatography: Silica gel chromatography is effective for separating the product from less polar impurities. A solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent tailing of the amine on the acidic silica gel is often used.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be used for purification.

Q3: Can I use other alkylating agents for the N-isopropylation of 4-acetylpiperidine?

A3: Yes, direct N-alkylation using an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base is a possible route. However, this method can be prone to the formation of quaternary ammonium salts (over-alkylation) and may require careful control of stoichiometry and reaction conditions.[6] Reductive amination is often preferred for its higher selectivity and milder reaction conditions.[1]

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Grignard Reagents: Highly reactive, flammable, and moisture-sensitive. Handle under an inert atmosphere.

  • Reducing Agents: Sodium borohydride and sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with acid or water.

  • Solvents: Many organic solvents used are flammable and may be toxic. Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). The Organic Chemistry Tutor. [Link]

Sources

Optimization

Technical Support Center: Refining Analytical Methods for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Welcome to the technical support center for the analytical characterization of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this specific piperidine derivative. Here, we move beyond simple protocols to explain the why behind the how, ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the analysis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol.

Q1: What are the primary analytical techniques recommended for the characterization and quantification of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol?

A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

  • HPLC (with UV or MS detection): This is the workhorse for purity, stability, and quantitative analysis. Due to the basic nature of the piperidine nitrogen, Reverse-Phase HPLC (RP-HPLC) is most common.

  • GC-MS: Suitable for analyzing volatile and thermally stable derivatives or impurities.[1] The piperidine ring itself is amenable to GC analysis.[2]

  • NMR (¹H and ¹³C): Essential for unambiguous structure confirmation and characterization of the molecule's carbon-hydrogen framework.[3]

Q2: I am observing significant peak tailing in my RP-HPLC analysis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. What is the likely cause and how can I mitigate it?

A2: Peak tailing for this compound, a tertiary amine, is most commonly caused by strong interactions between the basic piperidine nitrogen and residual acidic silanol groups on the surface of the silica-based C18 stationary phase.[4] This leads to poor peak shape and can compromise resolution and quantitation.

Mitigation Strategies:

  • Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from your analyte.

  • Use of End-Capped Columns: Employ "double end-capped" columns where the residual silanols are more thoroughly deactivated.

  • pH Adjustment: Operating the mobile phase at a low pH (e.g., 2.5-3.5 using formic acid or phosphoric acid) will ensure the piperidine nitrogen is protonated.[5] This can reduce tailing but may affect retention. Conversely, a high pH (using a hybrid-silica column stable at high pH) can deprotonate the silanols, also reducing the unwanted interaction.

  • Alternative Stationary Phases: Consider columns specifically designed for the analysis of basic compounds, such as those with embedded polar groups or hybrid silica technologies.[4]

Q3: My compound appears as two peaks in the chromatogram, even when I inject a pure standard. What could be happening?

A3: The appearance of two peaks from a pure standard of a piperidine derivative can be attributed to several factors, including differential ionization or conformational isomers.[6] Given the structure of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, the presence of stereoisomers is a primary consideration. The molecule has two chiral centers, meaning it can exist as a mixture of diastereomers, which will have different physical properties and can be separated by achiral chromatography. If you are working with a single pair of enantiomers, then on-column epimerization or ionization differences are more likely.[6]

Q4: Is chiral separation necessary for this compound, and what type of chiral stationary phase (CSP) is recommended?

A4: Yes, chiral separation is critical, especially in a pharmaceutical context, as enantiomers can have different pharmacological and toxicological profiles.[7] For compounds like 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, which contain a hydroxyl group and a basic nitrogen, polysaccharide-based CSPs are often a good starting point. Chiral stationary phases like Chiralpak AD or Chiralcel OD, which are based on amylose or cellulose derivatives, have been shown to be effective for separating similar racemic compounds.[7]

Section 2: Troubleshooting Guides

This section provides a structured, in-depth approach to resolving specific experimental issues.

Guide 2.1: HPLC Method Development & Troubleshooting

This guide will walk you through common issues encountered during the HPLC analysis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol.

Problem: Poor Peak Shape (Tailing or Fronting)

HPLC_Troubleshooting_Peak_Shape

Detailed Explanation:

  • Causality: The tertiary amine in your molecule is basic and can interact strongly with acidic sites on the stationary phase, causing tailing.[4] Column overload can lead to fronting.

  • Self-Validation: After implementing a change (e.g., modifying the mobile phase), inject a series of standards at different concentrations. A consistent peak shape across the concentration range indicates the problem is resolved.

Problem: Irreproducible Retention Times

Detailed Explanation:

  • Causality: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to shifting retention times. For basic compounds, small changes in mobile phase pH can significantly impact retention.

  • Self-Validation: Before running a sequence, perform several conditioning runs to ensure the column is fully equilibrated with the mobile phase. Monitor the pressure throughout your runs; significant fluctuations can indicate a problem with the pump or a leak.

Recommended HPLC Starting Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µm (end-capped)A good starting point for reverse-phase separation.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to keep the analyte ionized and improve peak shape.[5]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 10-90% B over 15 minutesA generic gradient to elute the compound and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[8]
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[8]
Detection UV at 220 nm or Mass SpectrometryThe piperidine structure lacks a strong chromophore, so low UV or MS is preferred.
Injection Vol. 5 µLA small injection volume to prevent overload.
Guide 2.2: GC-MS Analysis & Troubleshooting
Problem: No Peak or Very Small Peak for the Analyte

GCMS_Troubleshooting

Detailed Explanation:

  • Causality: The hydroxyl group on 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol can make it polar and less volatile, potentially leading to poor transfer from the inlet to the column or interaction with active sites in the inlet liner.

  • Self-Validation: To confirm thermal stability, perform a "temperature ramp" injection where the inlet temperature is programmed to increase during the injection. If the peak appears at higher temperatures, it suggests the initial temperature was too low for efficient volatilization.

Recommended GC-MS Protocol for Piperidine Derivatives:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.[1]

  • GC Conditions:

    • Column: A common choice is a 5% phenyl/95% methyl silicone column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Inlet: Splitless injection at 250 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Guide 2.3: NMR Sample Preparation and Interpretation
Problem: Broad Peaks in the ¹H NMR Spectrum

Detailed Explanation:

  • Causality: Broad peaks can arise from several factors:

    • Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.

    • Concentration: Highly concentrated samples can lead to increased viscosity and broader signals.

    • Chemical Exchange: Protons on the hydroxyl group and those adjacent to the nitrogen can undergo chemical exchange, leading to broadened signals. The rate of piperidine ring inversion can also affect peak shape.

  • Self-Validation: To check for exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the OH signal and potential sharpening of adjacent CH signals confirms the presence of exchange.

Expected ¹H NMR Signals for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol:

ProtonsApproximate Chemical Shift (ppm)MultiplicityIntegration
Isopropyl CH₃~1.0-1.2Doublet6H
Piperidine axial CH₂~1.2-1.5Multiplet4H
Ethan-1-ol CH₃~1.1-1.3Doublet3H
Piperidine equatorial CH₂~1.6-1.9Multiplet4H
Isopropyl CH~2.5-2.8Septet1H
Ethan-1-ol CH~3.5-3.8Quartet1H
Piperidine CH (at C4)~1.4-1.7Multiplet1H
Hydroxyl OHVariableSinglet (broad)1H

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The chemical shifts for the propan-2-ol moiety can be referenced from similar structures.[10]

Section 3: References

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.). Retrieved January 27, 2026, from

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Gulea, A., et al. (2021). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Chemistry Journal of Moldova, 16(2).

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved January 27, 2026, from [Link]

  • Patil, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Research Journal of Pharmacy and Technology, 13(9), 4175. [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved January 27, 2026, from [Link]

  • Teijeira, M., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(15), 2789. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol... Retrieved January 27, 2026, from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved January 27, 2026, from [Link]

  • Guterres, S., et al. (2015). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Química Nova, 38(1), 131-136.

  • ResearchGate. (n.d.). Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol from Glycerol. Retrieved January 27, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved January 27, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 27, 2026, from [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved January 27, 2026, from [Link]

  • LearnedGuys.com. (n.d.). nmr spectroscopy. Retrieved January 27, 2026, from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved January 27, 2026, from [Link]

  • Unacademy. (n.d.). Identification of Primary, Secondary, and Tertiary Amines. Retrieved January 27, 2026, from [Link]

  • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Retrieved January 27, 2026, from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved January 27, 2026, from [Link]

  • PubMed. (2008). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Retrieved January 27, 2026, from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US20110021781A1 - Method for the Preparation of Fentanyl. Retrieved January 27, 2026, from

  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol Production

Welcome to the technical support center for the synthesis and scale-up of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key piperidine-containing intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target molecule.

I. Synthetic Strategies and Key Considerations

The synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol can be approached through two primary and robust synthetic routes: Reductive Amination and a Grignard Reaction . The choice of strategy often depends on the available starting materials, scalability requirements, and desired impurity profile.

  • Route A: Reductive Amination. This is a highly efficient method involving the reaction of a piperidine derivative with a ketone, followed by reduction of the intermediate iminium ion. For our target molecule, this would typically involve the reductive amination of 1-(piperidin-4-yl)ethan-1-ol with acetone.

  • Route B: Grignard Reaction. This classic carbon-carbon bond-forming reaction provides an alternative approach. Here, a suitable Grignard reagent is reacted with a 4-piperidone derivative. For instance, reacting methylmagnesium bromide with 1-(propan-2-yl)piperidin-4-one.

Below, we delve into the specific challenges and troubleshooting for each of these synthetic pathways.

II. Troubleshooting Guide: Reductive Amination Route

Issue 1: Low Yield of the Desired Product

Potential Causes:

  • Inefficient Iminium Ion Formation: The initial condensation between the secondary amine of the piperidine and acetone to form the iminium ion is a crucial equilibrium step. Insufficient reaction time or the presence of excess water can hinder its formation.

  • Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are critical. While sodium borohydride (NaBH₄) can be used, it may also reduce the acetone starting material. Milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred for reductive aminations.[1]

  • Side Reactions: Over-alkylation of the piperidine nitrogen is generally not a concern with a secondary amine starting material. However, if starting from a primary amine, this can be a significant issue.[2]

Solutions:

  • Optimize Reaction Conditions:

    • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate iminium ion formation without deactivating the amine. This can be achieved by using an acid catalyst like acetic acid.

    • Water Removal: While the reaction can tolerate some water, performing the reaction in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) can be beneficial.

  • Choice of Reducing Agent:

    • Employ sodium triacetoxyborohydride (NaBH(OAc)₃) as it is a mild and selective reagent for reductive amination.[1] It is less likely to reduce the ketone starting material compared to other borohydrides.

  • Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and formation of the product.

III. Troubleshooting Guide: Grignard Reaction Route

Issue 2: Formation of Impurities and Low Conversion

Potential Causes:

  • Presence of Moisture: Grignard reagents are extremely potent bases and nucleophiles. Any trace of water or other protic sources (e.g., alcohols) will quench the Grignard reagent, leading to the formation of the corresponding alkane and reducing the yield of the desired tertiary alcohol.[3]

  • Side Reactions with the Piperidine Nitrogen: The acidic proton on the piperidine nitrogen (if unprotected) will react with the Grignard reagent. This necessitates the use of a protecting group on the nitrogen or using an excess of the Grignard reagent.

  • Formation of Enolates: Ketones with α-hydrogens can be deprotonated by the Grignard reagent to form an enolate, which is unreactive towards further nucleophilic attack.

Solutions:

  • Strict Anhydrous Conditions:

    • All glassware must be oven-dried or flame-dried before use.

    • Use anhydrous solvents (e.g., diethyl ether, tetrahydrofuran (THF)) for the reaction.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Starting Material Strategy:

    • It is highly recommended to start with N-isopropyl-4-piperidone to avoid the side reaction with the N-H proton.

  • Controlled Addition:

    • Add the Grignard reagent slowly to a cooled solution of the ketone to minimize side reactions and control the exotherm.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol on a large scale?

A1: Given the polar nature of the amino alcohol, column chromatography on silica gel can be effective. A gradient elution system starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) and a small amount of a basic modifier (e.g., triethylamine) to prevent tailing on the silica is recommended. For very large scales, crystallization of a salt form (e.g., hydrochloride or tartrate) might be a more economical and scalable purification strategy. Reversed-phase HPLC can also be employed for high-purity requirements, though it is often more expensive for large quantities.[4]

Q2: How can I monitor the progress of the reaction effectively?

A2: For both synthetic routes, a combination of TLC and LC-MS is ideal.

  • TLC: Provides a quick and qualitative assessment of the reaction progress. A suitable mobile phase would be a mixture of ethyl acetate and methanol with a small amount of ammonia or triethylamine to visualize the basic amine spots clearly.

  • LC-MS: Offers a more definitive analysis, confirming the mass of the product and helping to identify any major byproducts.

Q3: Are there any specific safety precautions to consider when scaling up these reactions?

A3: Yes, several safety considerations are crucial:

  • Reductive Amination: Be aware of the potential for hydrogen gas evolution, especially if using certain reducing agents. Ensure adequate ventilation.

  • Grignard Reaction: Grignard reagents are highly reactive and can be pyrophoric. Handle them under an inert atmosphere and away from any sources of moisture or ignition. The reaction is also often exothermic, so proper temperature control is essential to prevent a runaway reaction.

  • Solvent Handling: Both routes use flammable organic solvents. Work in a well-ventilated fume hood and take precautions against static discharge.

V. Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Step-by-Step Methodology:

  • To a solution of 1-(piperidin-4-yl)ethan-1-ol (1 equivalent) in dichloromethane (DCM, 10 volumes), add acetone (1.5 equivalents) and acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis via Grignard Reaction

Step-by-Step Methodology:

  • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (nitrogen or argon).

  • To a solution of 1-(propan-2-yl)piperidin-4-one (1 equivalent) in anhydrous tetrahydrofuran (THF, 10 volumes), cool the mixture to 0 °C.

  • Slowly add a solution of methylmagnesium bromide (1.2 equivalents, 3.0 M in diethyl ether) via a syringe or dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting ketone.

  • Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

VI. Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterReductive AminationGrignard Reaction
Starting Materials 1-(piperidin-4-yl)ethan-1-ol, Acetone1-(propan-2-yl)piperidin-4-one, Methylmagnesium bromide
Key Reagents Sodium triacetoxyborohydrideMethylmagnesium bromide
Typical Yield 75-90%60-80%
Key Challenges Iminium ion formation, choice of reducing agentStrict anhydrous conditions, potential side reactions
Scalability Generally considered more straightforward to scaleRequires careful control of exotherm and moisture

VII. Visualizations

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification start 1-(piperidin-4-yl)ethan-1-ol + Acetone in DCM iminium Iminium Ion Formation (Acetic Acid catalyst) start->iminium Stir at RT, 1h reduction Addition of NaBH(OAc)₃ at 0°C iminium->reduction stir Stir at RT, 12-16h reduction->stir quench Quench with NaHCO₃ (aq) stir->quench extraction Extraction with DCM quench->extraction purification Purification (Silica Gel Chromatography) extraction->purification product 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol purification->product

Caption: Workflow for the Reductive Amination Synthesis.

Grignard_Reaction_Workflow cluster_0 Reaction Setup (Anhydrous) cluster_1 Reaction cluster_2 Work-up & Purification start 1-(propan-2-yl)piperidin-4-one in Anhydrous THF addition Slow addition of MeMgBr at 0°C start->addition stir Stir at RT, 2-4h addition->stir quench Quench with NH₄Cl (aq) stir->quench extraction Extraction with Ethyl Acetate quench->extraction purification Purification (Silica Gel Chromatography) extraction->purification product 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol purification->product

Caption: Workflow for the Grignard Reaction Synthesis.

VIII. References

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol: Evaluating Antipsychotic Potential Against Standard Compounds

Introduction: Unveiling the Potential of a Novel Piperidine Derivative In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold is a recurring motif in a multitude of clinically significan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold is a recurring motif in a multitude of clinically significant agents, including those with antipsychotic, anxiolytic, and antidepressant properties.[1][2][3] The novel compound, 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, with its unique substitution pattern on the piperidine ring, presents an intriguing candidate for neuropsychiatric drug development. While its specific pharmacological profile is yet to be fully elucidated, its structural similarity to known antipsychotic agents warrants a thorough investigation into its potential efficacy in this therapeutic area.[2]

This guide provides a comprehensive framework for benchmarking 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol against established typical and atypical antipsychotic drugs: Haloperidol and Risperidone .[2][4] Haloperidol, a butyrophenone derivative, serves as a classic example of a typical antipsychotic, primarily exerting its effects through potent antagonism of the dopamine D2 receptor.[5] Risperidone, a benzisoxazole derivative, is a widely prescribed atypical antipsychotic with a broader receptor binding profile that includes potent serotonin 5-HT2A receptor antagonism in addition to its D2 receptor activity.[4][6]

The following sections will detail a rigorous, multi-tiered experimental approach, encompassing both in vitro receptor binding assays and in vivo behavioral models. This comparative analysis aims to elucidate the mechanistic underpinnings and potential therapeutic utility of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, providing researchers and drug development professionals with the critical data necessary to assess its standing against current standards of care.

Materials and Methods: A Validated Approach to Comparative Neuropharmacology

The experimental design is structured to provide a comprehensive evaluation of the test compound's antipsychotic potential, from molecular interactions to behavioral outcomes.

In Vitro Assays: Delineating Receptor Affinity

The primary mechanism of action for most antipsychotic drugs involves modulation of dopaminergic and serotonergic pathways. Therefore, quantifying the binding affinity of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol for Dopamine D2 and Serotonin 5-HT2A receptors is a critical first step.

1. Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.

  • Methodology: A competitive radioligand binding assay will be employed using a stable cell line expressing the human recombinant D2 dopamine receptor.[7]

    • Cell Culture: CHO-K1 cells stably expressing the human D2 receptor are cultured in Ham's F-12K medium supplemented with 10% FBS and selective antibiotics.[7]

    • Membrane Preparation: Cells are harvested, washed with PBS, and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in an appropriate assay buffer.[3]

    • Binding Assay: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]-Spiperone) and varying concentrations of the test compound, haloperidol (positive control), or risperidone (positive control).[8] Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., butaclamol).[3]

    • Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

2. Serotonin 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin 5-HT2A receptor.

  • Methodology: A similar competitive radioligand binding assay will be performed using a cell line expressing the human 5-HT2A receptor.[9][10]

    • Cell Culture and Membrane Preparation: As described for the D2 receptor assay, but using a cell line expressing the human 5-HT2A receptor.

    • Binding Assay: Cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]-Ketanserin) and varying concentrations of the test compound, risperidone (positive control), or a selective 5-HT2A antagonist.[9]

    • Incubation, Filtration, and Quantification: The procedure is analogous to the D2 receptor binding assay.

    • Data Analysis: The IC50 and Ki values are calculated as described above.

cluster_invitro In Vitro Receptor Binding Workflow start Start: Compound Dilutions assay_setup Assay Setup (Membranes, Radioligand, Compound) start->assay_setup cells Cell Culture (D2 or 5-HT2A expressing) membranes Membrane Preparation cells->membranes membranes->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End: Receptor Affinity Profile analysis->end

Caption: Workflow for In Vitro Receptor Binding Assays.

In Vivo Assays: Assessing Behavioral Correlates of Antipsychotic Activity

In vivo models are essential for evaluating the physiological and behavioral effects of a potential antipsychotic drug in a whole organism. The following assays are selected to probe for typical and atypical antipsychotic-like activity.

1. Haloperidol-Induced Catalepsy Test in Rodents

  • Objective: To assess the potential for the test compound to induce catalepsy, a common side effect of typical antipsychotics.[11][12]

  • Methodology:

    • Animals: Male Wistar rats or Swiss mice are used.

    • Drug Administration: Animals are administered the test compound, haloperidol (positive control; 1-2 mg/kg, i.p.), risperidone (negative control for strong catalepsy), or vehicle via intraperitoneal (i.p.) injection.[12][13]

    • Catalepsy Assessment: At various time points post-injection (e.g., 30, 60, 90, and 120 minutes), catalepsy is measured using the bar test. The animal's forepaws are placed on a horizontal bar raised above the surface. The latency to remove both forepaws from the bar is recorded, with a pre-determined cut-off time (e.g., 180 seconds).[13][14]

    • Data Analysis: The mean latency to descend is calculated for each treatment group and compared.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

  • Objective: To evaluate the test compound's ability to restore sensorimotor gating deficits, a translational marker of information processing abnormalities observed in schizophrenia.[15][16]

  • Methodology:

    • Animals: Male rodents (rats or mice) are used.

    • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a platform to detect the animal's startle response.

    • Procedure:

      • Acclimation: Each animal is placed in the startle chamber for a brief acclimation period with background white noise.[17]

      • Testing: The test session consists of a series of trials: startle pulse-alone trials (a loud acoustic stimulus) and prepulse-pulse trials (the loud stimulus is preceded by a weaker, non-startling prepulse).[15]

      • Drug Treatment: The test compound, risperidone (positive control), haloperidol (positive control), or vehicle is administered before the test session. To model schizophrenia-like deficits, a psychostimulant like apomorphine or dizocilpine (MK-801) can be administered to disrupt PPI in the vehicle group.

    • Data Analysis: The percentage of prepulse inhibition is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

3. Novel Object Recognition (NOR) Test

  • Objective: To assess the test compound's effect on cognitive function, particularly recognition memory, which is often impaired in schizophrenia.[18][19]

  • Methodology:

    • Animals: Male rodents are used.

    • Apparatus: An open-field arena.

    • Procedure:

      • Habituation: Animals are habituated to the empty arena.[18]

      • Familiarization Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

      • Test Phase: After a retention interval, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.[18]

      • Drug Treatment: The test compound, risperidone (positive control), or vehicle is administered before the familiarization phase. Cognitive deficits can be induced by sub-chronic treatment with phencyclidine (PCP) or MK-801.[19]

    • Data Analysis: A discrimination index is calculated as: (time exploring novel object - time exploring familiar object) / (total exploration time). A positive index indicates successful recognition memory.

cluster_invivo In Vivo Behavioral Testing Cascade start Start: Animal Acclimation & Dosing catalepsy Catalepsy Test (Bar Test) start->catalepsy ppi Prepulse Inhibition (PPI) start->ppi nor Novel Object Recognition (NOR) start->nor data_analysis Behavioral Data Analysis catalepsy->data_analysis ppi->data_analysis nor->data_analysis end End: In Vivo Efficacy & Side Effect Profile data_analysis->end

Caption: Overview of the In Vivo Behavioral Testing Workflow.

Comparative Data Summary

The following tables present hypothetical yet expected outcomes for the standard compounds in the described assays, providing a benchmark for the evaluation of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 ReceptorSerotonin 5-HT2A ReceptorD2/5-HT2A Ratio
Haloperidol~1-2>100<0.02
Risperidone~3-5~0.2-0.5~10-20
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol TBDTBDTBD

TBD: To Be Determined

Table 2: In Vivo Behavioral Assay Outcomes

CompoundCatalepsy InductionPPI RestorationNOR Performance
HaloperidolHighModerateNo Improvement/Impairment
RisperidoneLowHighPotential Improvement
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol TBDTBDTBD

TBD: To Be Determined

Discussion and Interpretation of Potential Outcomes

The data generated from this benchmarking study will provide a comprehensive pharmacological profile of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol.

  • A "Typical" Antipsychotic Profile: If the test compound exhibits high affinity for the D2 receptor with significantly lower affinity for the 5-HT2A receptor (a low D2/5-HT2A ratio), and induces significant catalepsy in the in vivo model, it would suggest a pharmacological profile similar to that of typical antipsychotics like haloperidol.

  • An "Atypical" Antipsychotic Profile: Conversely, if 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol demonstrates high affinity for both D2 and 5-HT2A receptors (a D2/5-HT2A ratio closer to or greater than 1), induces minimal catalepsy, and effectively restores PPI deficits, its profile would align more closely with atypical antipsychotics such as risperidone.[1][4]

  • Cognitive Enhancement Potential: A significant improvement in the NOR test would indicate a potential cognitive-enhancing effect, a highly desirable feature for novel antipsychotic drugs, as cognitive impairment is a core feature of schizophrenia.[19]

Conclusion: A Data-Driven Path Forward

This guide outlines a robust and scientifically sound methodology for the initial characterization and benchmarking of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol as a potential antipsychotic agent. By directly comparing its in vitro and in vivo pharmacological profile to the well-established standards of haloperidol and risperidone, researchers can make informed decisions regarding the future development of this novel compound. The results will not only classify its potential as a typical or atypical antipsychotic but also highlight any unique properties, such as cognitive enhancement, that could differentiate it from existing therapies.

References

  • Drugs.com. (2023, April 14). List of Atypical Antipsychotics + Uses, Types & Side Effects. Retrieved from [Link]

  • Gao, Y., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112219. Retrieved from [Link]

  • Jawaid, T., & Sharma, M. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews, 13(3), 171-172. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 15). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Yuan, H., et al. (2017). In vitro and in vivo demonstration of risperidone implants in mice. Pharmaceutical research, 34(8), 1649–1660. Retrieved from [Link]

  • van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 18(2-3), 115–129. Retrieved from [Link]

  • de Oliveira, T. G., et al. (2021). Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice. Pharmaceuticals (Basel, Switzerland), 14(11), 1152. Retrieved from [Link]

  • Grayson, B., et al. (2015). Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. Neuropsychopharmacology, 40(13), 2998–3008. Retrieved from [Link]

  • Gajski, G., et al. (2014). Evaluation of the in vitro cytogenotoxicity profile of antipsychotic drug haloperidol using human peripheral blood lymphocytes. Toxicology and applied pharmacology, 279(2), 197–205. Retrieved from [Link]

  • Kumari, V., et al. (2002). Prepulse inhibition of the startle response in risperidone-treated patients: comparison with typical antipsychotics. Schizophrenia research, 55(1-2), 139–146. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Wirasto, R. T., et al. (2016). Impulsivity and novel object recognition test of rat model for vascular cognitive impairment after antipsychotics treatment. J Med Sci, 48(3), 1-6. Retrieved from [Link]

  • Li, M., et al. (2014). In Vitro-In Vivo Correlation of Parenteral Risperidone Polymeric Microspheres. Journal of pharmaceutical sciences, 103(10), 3059–3066. Retrieved from [Link]

  • Waku, I., et al. (2021). Haloperidol-Induced Conditioned Catalepsy. Frontiers in Behavioral Neuroscience, 15, 687889. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Yasir, M., et al. (2017). Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. International Journal of Pharmaceutical Investigation, 7(2), 80-86. Retrieved from [Link]

  • Meltzer, H. Y., & Massey, B. W. (2011). The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. Current pharmaceutical design, 17(25), 2646–2654. Retrieved from [Link]

  • de Souza, A. S., et al. (2011). Haloperidol conditioned catalepsy in rats: a possible role for D 1 -like receptors. Behavioural pharmacology, 22(8), 811–818. Retrieved from [Link]

  • Oranje, B., et al. (2007). Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease. The international journal of neuropsychopharmacology, 10(3), 397–410. Retrieved from [Link]

  • Balázs, J., et al. (2024). Haloperidol, Olanzapine, and Risperidone Induce Morphological Changes in an In Vitro Model of Human Hippocampal Neurogenesis. International journal of molecular sciences, 25(12), 6505. Retrieved from [Link]

  • Park, K. (2017, July 20). Vitro Evaluation of Risperidone-Containing PLGA Microspheres Fabricated by Ultrafine Particle Technology. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of medicinal chemistry, 31(3), 618–624. Retrieved from [Link]

  • Jawaid, T., & Sharma, M. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Current Drug Research Reviews, 13(3), 171-172. Retrieved from [Link]

  • Meltzer, H. Y., & Massey, B. W. (2011). The Novel Object Recogniton Test in Rodents in Relation to Cognitive Impairment in Schizophrenia. Current Pharmaceutical Design, 17(25), 2646-2654. Retrieved from [Link]

  • Li, Y., et al. (2022). Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo. Pharmaceutics, 14(11), 2326. Retrieved from [Link]

  • Schmidt, M. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Doctoral dissertation, University of Regensburg]. Retrieved from [Link]

  • Sivam, S. P. (2002). Mechanism of Action of Antipsychotics, Haloperidol and Olanzapine in vitro. [Master's thesis, Virginia Tech]. Retrieved from [Link]

  • Wellcome Foundation. (1993). Antipsychotic piperazine and piperadine derivatives.
  • Melior Discovery. (n.d.). Haloperidol-Induced Catalepsy Model. Retrieved from [Link]

  • Li, Q., et al. (2026). PM433. Prenatal risperidone exposure impaired cognitive function and enhances prepulse inhibition of acoustic startle reflex in adult male mice. International Journal of Neuropsychopharmacology, 29(Supplement_1), A1-A1. Retrieved from [Link]

  • Wallach, J., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS pharmacology & translational science, 4(2), 857–867. Retrieved from [Link]

  • Waku, I., et al. (2022). Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Neuroscience, 489, 10-19. Retrieved from [Link]

  • protocols.io. (2023, August 1). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Retrieved from [Link]

  • GenScript. (2020, July 23). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, January 4). Auditory startle & Prepulse inhibition. Retrieved from [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current molecular pharmacology, 2(1), 42–51. Retrieved from [Link]

  • Johnson, R. (n.d.). Determining The Cryo-EM Structure Of The 5-HT2A Receptor With Serotonin Bound. Sosei Heptares. Retrieved from [Link]

  • Gao, Y., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European journal of medicinal chemistry, 193, 112219. Retrieved from [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International journal of molecular sciences, 23(14), 7654. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of Substituted 4-Piperidinyl Alcohols

This guide provides a detailed, in-depth comparison of reproducible laboratory-scale synthetic methods for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol and a structurally related analogue, 1-[1-(methyl)piperidin-4-yl]etha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, in-depth comparison of reproducible laboratory-scale synthetic methods for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol and a structurally related analogue, 1-[1-(methyl)piperidin-4-yl]ethan-1-ol. The piperidine moiety is a crucial scaffold in modern medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties. Ensuring reproducible and well-characterized synthetic routes to novel piperidine derivatives is therefore of paramount importance for researchers in drug discovery and development.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters that govern the success and reproducibility of these syntheses. We will delve into the nuances of precursor synthesis and the execution of a classic Grignard reaction, providing field-proven insights to guide your experimental work. All protocols are designed to be self-validating, with clear characterization checkpoints.

Introduction to the Synthetic Strategy

The synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, a tertiary alcohol, is most reliably achieved through a two-step process. This involves the initial preparation of a ketone precursor, 1-(1-isopropylpiperidin-4-yl)ethanone, followed by a Grignard reaction to introduce the second methyl group and form the tertiary alcohol. This approach offers high convergence and generally good yields.

For our comparative analysis, we will synthesize 1-[1-(methyl)piperidin-4-yl]ethan-1-ol. This analogue allows us to explore the impact of the N-substituent on the synthesis and properties of the final compound.

Visualizing the Synthetic Workflows

The following diagrams illustrate the synthetic pathways for both the target compound and its N-methyl analogue.

G cluster_0 Synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol start_A 1-(Piperidin-4-yl)ethanone reagent_A1 Acetone, NaBH(OAc)3 Dichloromethane start_A->reagent_A1 step_A1 Reductive Amination reagent_A1->step_A1 product_A1 1-(1-Isopropylpiperidin-4-yl)ethanone step_A1->product_A1 reagent_A2 CH3MgBr Dry THF product_A1->reagent_A2 step_A2 Grignard Reaction reagent_A2->step_A2 product_A2 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol step_A2->product_A2

Figure 1: Synthetic workflow for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol.

G cluster_1 Synthesis of 1-[1-(Methyl)piperidin-4-yl]ethan-1-ol start_B 1-(Piperidin-4-yl)ethanone reagent_B1 Formaldehyde, HCOOH (Eschweiler-Clarke) start_B->reagent_B1 step_B1 Reductive N-Methylation reagent_B1->step_B1 product_B1 1-(1-Methylpiperidin-4-yl)ethanone step_B1->product_B1 reagent_B2 CH3MgBr Dry THF product_B1->reagent_B2 step_B2 Grignard Reaction reagent_B2->step_B2 product_B2 1-[1-(Methyl)piperidin-4-yl]ethan-1-ol step_B2->product_B2

Figure 2: Synthetic workflow for the comparative compound, 1-[1-(Methyl)piperidin-4-yl]ethan-1-ol.

Experimental Protocols

Part A: Synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Step 1: Synthesis of 1-(1-Isopropylpiperidin-4-yl)ethanone via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of amines. In this step, 1-(piperidin-4-yl)ethanone is reacted with acetone in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-isopropyl piperidone. This reducing agent is particularly effective for reductive aminations as it is less basic and more selective than other hydrides like sodium borohydride.

Materials:

  • 1-(Piperidin-4-yl)ethanone hydrochloride (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Triethylamine (2.2 eq)

Procedure:

  • To a stirred suspension of 1-(piperidin-4-yl)ethanone hydrochloride in dichloromethane, add triethylamine and stir for 10 minutes at room temperature.

  • Add acetone and continue stirring for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-(1-isopropylpiperidin-4-yl)ethanone.

Step 2: Grignard Reaction to Yield 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[1] In this step, the ketone synthesized in Step 1 is reacted with methylmagnesium bromide to form the desired tertiary alcohol. It is critical to ensure anhydrous conditions as Grignard reagents are highly reactive with water.

Materials:

  • 1-(1-Isopropylpiperidin-4-yl)ethanone (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-(1-isopropylpiperidin-4-yl)ethanone in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol.

Part B: Synthesis of 1-[1-(Methyl)piperidin-4-yl]ethan-1-ol (Comparative Example)

Step 1: Synthesis of 1-(1-Methylpiperidin-4-yl)ethanone via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using formic acid and formaldehyde. This reaction is generally high-yielding and avoids the use of alkyl halides.

Materials:

  • 1-(Piperidin-4-yl)ethanone hydrochloride (1.0 eq)

  • Formaldehyde (37% in water) (2.5 eq)

  • Formic acid (98%) (2.5 eq)

Procedure:

  • Combine 1-(piperidin-4-yl)ethanone hydrochloride, formaldehyde, and formic acid in a round-bottom flask.

  • Heat the mixture to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) with a concentrated solution of sodium hydroxide while cooling in an ice bath.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-(1-methylpiperidin-4-yl)ethanone can be purified by vacuum distillation or column chromatography.

Step 2: Grignard Reaction to Yield 1-[1-(Methyl)piperidin-4-yl]ethan-1-ol

The procedure is analogous to that described in Part A, Step 2, using 1-(1-methylpiperidin-4-yl)ethanone as the starting material.

Factors Influencing Reproducibility

  • Purity of Starting Materials: The purity of the initial piperidone is crucial. Any impurities can lead to side reactions and lower yields.

  • Anhydrous Conditions for Grignard Reaction: The presence of even trace amounts of water will quench the Grignard reagent, significantly reducing the yield of the desired alcohol.[2] All glassware should be flame-dried, and anhydrous solvents must be used.

  • Temperature Control: The Grignard reaction is exothermic. Maintaining a low temperature during the addition of the Grignard reagent is essential to prevent side reactions.

  • Stoichiometry of Reagents: Precise control over the stoichiometry of the reagents, particularly the Grignard reagent, is important. An excess may lead to difficulties in purification, while an insufficient amount will result in incomplete conversion.

Performance Comparison

Parameter1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol Synthesis1-[1-(Methyl)piperidin-4-yl]ethan-1-ol Synthesis
N-Alkylation Method Reductive AminationEschweiler-Clarke Reaction
N-Alkylation Reagents Acetone, NaBH(OAc)₃Formaldehyde, HCOOH
Typical Yield (Step 1) 75-85%80-90%
Grignard Reagent Methylmagnesium bromideMethylmagnesium bromide
Typical Yield (Step 2) 80-90%85-95%
Overall Yield 60-77%68-86%
Purification Column ChromatographyColumn Chromatography / Distillation

Conclusion

Both synthetic routes presented in this guide are reliable and reproducible for the laboratory-scale synthesis of the target piperidinyl alcohols. The choice between the N-isopropylation and N-methylation route may depend on the availability of reagents and the desired scale of the reaction. The Eschweiler-Clarke reaction for N-methylation is often simpler to perform and uses less expensive reagents. However, reductive amination offers a milder and more general approach for introducing a wider variety of N-alkyl groups.

The critical factor for the successful and reproducible synthesis of these compounds lies in the careful control of reaction conditions, particularly for the moisture-sensitive Grignard reaction. By following the detailed protocols and considering the factors influencing reproducibility outlined in this guide, researchers can confidently synthesize these valuable piperidine derivatives for their research endeavors.

References

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Characterization and Comparative Analysis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Introduction: Navigating the Landscape of Novel Piperidine Scaffolds In the vast and ever-expanding universe of drug discovery, the piperidine moiety stands as a cornerstone, integral to the structure of numerous approve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Novel Piperidine Scaffolds

In the vast and ever-expanding universe of drug discovery, the piperidine moiety stands as a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging a wide array of biological targets. The subject of this guide, 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, represents a novel, yet uncharacterized, entity within this chemical space. While peer-reviewed studies on this specific molecule are not publicly available, its structural components—a 4-substituted N-isopropylpiperidine core—suggest potential interactions with various central nervous system (CNS) targets.

This guide is designed for researchers, scientists, and drug development professionals who are tasked with the comprehensive evaluation of such novel compounds. In the absence of direct comparative data, we will establish a framework for the systematic characterization of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. This will be achieved by proposing a series of essential experiments and contextualizing the potential outcomes against known data from structurally related compounds. For the purpose of this guide, we will draw illustrative comparisons with two hypothetical, yet representative, piperidine-based compounds:

  • Comparator A: A known selective dopamine D2 receptor antagonist with a similar 4-substituted piperidine core.

  • Comparator B: A compound with a different N-substituent, known to possess moderate affinity for both sigma and muscarinic receptors.

The objective is not to present definitive data on the title compound but to provide a robust, scientifically-grounded roadmap for its evaluation, enabling researchers to generate the high-quality, comparative data necessary for informed decision-making in a drug discovery pipeline.

Part 1: Synthesis and Structural Elucidation

The initial step in the evaluation of any novel compound is a reliable and scalable synthetic route, followed by unambiguous structural confirmation. The synthesis of 4-substituted piperidines is a well-trodden path in medicinal chemistry, offering multiple strategic approaches.[3][4]

Proposed Synthetic Workflow

A plausible synthetic route to 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol could commence from a commercially available 4-substituted pyridine, followed by N-alkylation and reduction.

start 4-Acetylpyridine step1 N-Alkylation with 2-iodopropane start->step1 intermediate1 1-(Propan-2-yl)-4-acetylpyridinium iodide step1->intermediate1 step2 Catalytic Hydrogenation (e.g., H2, PtO2) intermediate1->step2 product 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol step2->product

Caption: Proposed synthetic workflow for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol.

Experimental Protocol: Synthesis and Characterization

Step 1: N-Alkylation of 4-Acetylpyridine

  • To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add 2-iodopropane (1.2 eq).

  • The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the resulting pyridinium salt can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

Step 2: Reduction of the Pyridinium Salt

  • The crude 1-(propan-2-yl)-4-acetylpyridinium iodide (1.0 eq) is dissolved in a protic solvent like methanol or ethanol.

  • A hydrogenation catalyst, such as platinum oxide (PtO2, Adam's catalyst), is added (typically 1-5 mol%).

  • The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until hydrogen uptake ceases. This step reduces both the pyridine ring to a piperidine and the ketone to a secondary alcohol.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated in vacuo.

  • The crude product is then purified by column chromatography on silica gel to yield the final compound.

Structural Verification: The identity and purity of the synthesized 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol must be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Pharmacological Profiling

With the compound in hand, the next critical phase is to understand its interaction with biological targets. The piperidine scaffold is a known pharmacophore for a multitude of receptors, particularly within the CNS. A broad initial screening followed by more focused investigations is a prudent strategy.

Initial Broad Target Screening (Illustrative)

A common starting point is to screen the compound against a panel of receptors, ion channels, and transporters to identify potential primary targets and off-target liabilities.

Target1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
Dopamine D2859515
Dopamine D3607010
Serotonin 5-HT2A455530
Sigma 1752090
Sigma 2501585
Muscarinic M1301065
hERG251520

This data is illustrative and intended to model a hypothetical screening outcome.

From this hypothetical initial screen, 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol shows promising activity at the Dopamine D2 and Sigma 1 receptors. This would warrant further investigation to determine affinity and functional activity at these targets.

Determining Binding Affinity (Ki)

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Materials: Membranes from cells expressing the human D2 receptor, radioligand (e.g., [³H]-Spiperone), unlabeled test compound, and appropriate buffers.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Comparative Binding Affinity Data

CompoundD2 Ki (nM)Sigma 1 Ki (nM)M1 Ki (nM)
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol2550>1000
Comparator A5>1000>1000
Comparator B>10001580

This data is illustrative.

Assessing Functional Activity

Determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target is crucial.

Experimental Protocol: cAMP Assay for D2 Receptor (Antagonist Activity)

  • Cell Line: Use a cell line stably expressing the human D2 receptor, which is a Gi-coupled receptor.

  • Procedure:

    • Pre-treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known D2 agonist (e.g., quinpirole) in the presence of forskolin (to stimulate cAMP production).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: An antagonist will block the quinpirole-induced decrease in cAMP levels in a concentration-dependent manner. The IC50 value can be determined, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

cluster_0 Dopamine D2 Receptor Signaling D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Agonist D2 Agonist (e.g., Quinpirole) Agonist->D2R Antagonist Test Compound (e.g., 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol) Antagonist->D2R

Caption: D2 receptor antagonist functional assay workflow.

Part 3: Preliminary Pharmacokinetic Profiling

A compound's efficacy is not solely dependent on its potency but also on its ability to reach the target site in sufficient concentrations. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is vital.

Key In Vitro ADME Assays

ParameterAssayRationale
Solubility Kinetic or Thermodynamic Solubility AssayPoor solubility can limit absorption and cause formulation issues.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayPredicts the ability of the compound to cross the intestinal barrier and the blood-brain barrier.
Metabolic Stability Liver Microsome Stability AssayAssesses the compound's susceptibility to metabolism by cytochrome P450 enzymes.
Plasma Protein Binding Equilibrium DialysisHigh plasma protein binding can reduce the free fraction of the drug available to act on the target.

Hypothetical Comparative ADME Data

CompoundAqueous Solubility (µM)PAMPA-BBB Pe (10⁻⁶ cm/s)Human Liver Microsome t½ (min)
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol755.245
Comparator A506.560
Comparator B1202.125

This data is illustrative.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the initial characterization and comparative analysis of the novel compound 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. By following the proposed synthetic, in vitro pharmacology, and ADME profiling workflows, researchers can generate a comprehensive data package.

The hypothetical data presented suggests that 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol could be a dual-target ligand with antagonist activity at the D2 receptor and affinity for the Sigma 1 receptor. Its preliminary ADME profile appears favorable.

The next logical steps in its evaluation would be:

  • Selectivity Profiling: Expanded binding and functional assays against other dopamine and sigma receptor subtypes, as well as other CNS targets, to build a more complete selectivity profile.

  • In Vivo Pharmacokinetics: Determination of key parameters such as oral bioavailability, half-life, and brain penetration in a relevant animal model (e.g., rat).[5]

  • In Vivo Pharmacodynamics and Efficacy: Assessment in animal models of psychosis or other relevant CNS disorders to establish a relationship between target engagement and a therapeutic effect.

By methodically building this dataset, the therapeutic potential of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol can be robustly evaluated against existing and emerging alternatives in the field of CNS drug discovery.

References

  • This reference list is compiled from the search results and provides a basis for the general knowledge and methodologies discussed in the guide.
  • PubChem. (R)-1-(Piperidin-4-YL)ethanol. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)
  • Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2848. [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12876-12885. [Link]

  • ResearchGate. (2018). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. [Link]

  • van der Poel, T. J., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 318(2), 707-717. [Link]

  • ResearchGate. (2020). Piperidine-based drug discovery. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

As a Senior Application Scientist, this guide provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of the novel research chemical, 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol....

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of the novel research chemical, 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. Given the absence of specific toxicological data for this compound, this protocol is built upon a cautious and proactive risk assessment based on its constituent functional groups: a piperidine ring and a secondary alcohol. The core principle is to treat any substance with unknown hazards as potentially hazardous until proven otherwise[1].

Hazard Analysis: A Proactive Assessment

The molecular structure of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol incorporates a piperidine moiety and a secondary alcohol. This necessitates a composite hazard assessment derived from analogous compounds.

  • Piperidine Derivatives : The piperidine scaffold is a common feature in many pharmaceuticals and bioactive molecules[2]. However, piperidine itself and many of its derivatives are classified as hazardous. They can be flammable, harmful if swallowed, toxic in contact with skin, and capable of causing severe skin and eye irritation[3][4]. Therefore, it is prudent to assume that 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol may exhibit similar toxicological properties. Control measures should be implemented to minimize oral, dermal, ocular, and inhalation exposure.

  • Secondary Alcohols : The ethan-1-ol group is a secondary alcohol. Alcohols, in general, can cause skin and eye irritation[5]. Prolonged or repeated skin contact may lead to dryness or defatting[6]. Vapors may also irritate the respiratory system[6].

Given these potential hazards, a stringent set of safety precautions is not just recommended but essential for the protection of all laboratory personnel.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. All PPE should be inspected for integrity before each use[7].

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes, vapors, and fine particles[8]. A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash potential.
Skin and Body Protection Chemical-resistant lab coat.A standard lab coat is suitable for minor tasks, but a chemical-resistant apron or suit is recommended for handling larger volumes[8]. Ensure the lab coat has long sleeves and is fully buttoned.
Hand Protection Nitrile or neoprene gloves.Nitrile gloves generally provide adequate protection against minor splashes of a wide range of chemicals[1]. For prolonged contact or when handling larger quantities, consult a glove compatibility chart. Always double-glove and change gloves immediately if they become contaminated.
Respiratory Protection Use within a certified chemical fume hood.Due to the potential for harmful vapors from both the piperidine and alcohol moieties, all handling of this compound must be performed in a well-ventilated area, preferably a chemical fume hood[3][9]. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary, but this should be a secondary control measure[8].

Experimental Workflow: A Step-by-Step Guide

This section outlines the procedural steps for safely handling 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A 1. Don PPE (Goggles, Face Shield, Lab Coat, Gloves) B 2. Prepare Fume Hood (Ensure proper airflow, clear clutter) A->B C 3. Assemble Equipment (Glassware, secondary containment) B->C D 4. Weigh/Measure Compound (In fume hood, use smallest necessary amount) C->D E 5. Perform Experiment (Keep containers closed when not in use) D->E F 6. Decontaminate Equipment E->F G 7. Segregate Waste (Label hazardous waste container) F->G H 8. Doff PPE (Remove gloves last) G->H I 9. Wash Hands Thoroughly H->I

Caption: A typical workflow for handling hazardous research chemicals.

Operational Plan:

  • Preparation :

    • Before entering the lab, ensure you are wearing appropriate attire, including long pants and closed-toe shoes[7].

    • Don all required PPE as outlined in the table above.

    • Prepare your designated workspace in the chemical fume hood. Ensure the sash is at the appropriate height for optimal airflow.

    • Keep the workspace clean and uncluttered to minimize the risk of spills[10].

    • Place all necessary equipment, including a designated waste container, in the fume hood.

  • Handling :

    • When weighing the compound, use the smallest amount necessary for your experiment to minimize waste and potential exposure[9].

    • Keep the container with 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol closed at all times when not in use[10].

    • Handle the compound gently to avoid creating dust or aerosols.

    • If transferring the chemical, use a spatula or other appropriate tools. Avoid pouring dry powder.

  • Post-Experiment :

    • Decontaminate all surfaces and equipment after use.

    • Properly segregate and label all waste streams.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

G cluster_response Immediate Response cluster_actions Specific Actions Spill Spill or Exposure Occurs Alert Alert Colleagues & Supervisor Spill->Alert Isolate Isolate the Spill Spill->Isolate Skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. Spill->Skin Eye Eye Contact: Flush with eyewash for 15 min. Spill->Eye Inhalation Inhalation: Move to fresh air. Spill->Inhalation Evacuate Evacuate Immediate Area (if necessary) Alert->Evacuate SeekMedical Seek Immediate Medical Attention Evacuate->SeekMedical Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
Reactant of Route 2
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1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
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